molecular formula C7H15NO6 B13102786 2-(2-Methoxyethoxy)ethanamine oxalate

2-(2-Methoxyethoxy)ethanamine oxalate

Cat. No.: B13102786
M. Wt: 209.20 g/mol
InChI Key: DHUYDVILPFYCTG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C7H15NO6 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethoxy)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO6

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethanamine;oxalic acid

InChI

InChI=1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6)

InChI Key

DHUYDVILPFYCTG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of mPEG2-amine oxalate salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of mPEG2-amine oxalate salt , a discrete polyethylene glycol (dPEG) derivative used primarily as a hydrophilic linker in bioconjugation, specifically for PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development.

Chemical Identity, Properties, and Bioconjugation Protocols

Executive Summary

mPEG2-amine oxalate salt is the stabilized, crystalline form of 2-(2-methoxyethoxy)ethanamine. Unlike its free base counterpart—which is a hygroscopic liquid at room temperature—the oxalate salt exists as a solid, facilitating precise weighing and enhanced stability during storage. This reagent provides a short, defined spacer (approx. 9 Å) that imparts hydrophilicity to small molecule drugs or biological ligands without introducing the heterogeneity associated with polydisperse PEG polymers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Disambiguation
  • Common Name: mPEG2-amine oxalate; m-PEG2-NH2 oxalate

  • IUPAC Name (Free Base): 2-(2-Methoxyethoxy)ethanamine

  • Structural Definition: A monodisperse PEG chain with exactly 2 ethylene oxide units, terminated by a methyl group on one end and a primary amine on the other, complexed with oxalic acid.

Critical Note: Do not confuse "mPEG2" (n=2 discrete units) with "mPEG 2K" (polydisperse polymer, MW ~2000 Da). This guide addresses the discrete small molecule.

Molecular Formula and Weight

The stoichiometry of amine oxalate salts is typically 1:1 (Hydrogen Oxalate) or 2:1 (Hemioxalate) . Commercial "Amine Oxalate" reagents are most frequently the 1:1 salt to ensure complete protonation and crystallization.

A. Free Base (Active Species)
  • Formula:

    
    
    
  • Molecular Weight: 119.16 g/mol

  • CAS (Free Base): 31576-51-9[1]

B. Oxalate Salt Forms (The Reagent)

Researchers must verify the Certificate of Analysis (CoA) for their specific batch, but the 1:1 Hydrogen Oxalate is the standard commercial form for this class of linkers.

Property1:1 Salt (Hydrogen Oxalate)2:1 Salt (Neutral Oxalate)
Stoichiometry 1 Amine : 1 Oxalic Acid2 Amines : 1 Oxalic Acid
Formula


Net Formula


Molecular Weight 209.19 g/mol 328.36 g/mol
Physical State White to off-white crystalline solidWhite solid
Structural Representation

Free Base:


[2]

1:1 Oxalate Salt:



Applications in Drug Development

PROTAC® Linker Design

mPEG2-amine is a critical "short" linker. In PROTAC design, linker length determines the ternary complex geometry between the E3 ligase and the Target Protein (POI).

  • Role: Connects the E3 ligase ligand (e.g., Thalidomide, VHL ligand) to the Warhead (POI ligand).

  • Mechanism: The hydrophilic PEG spacer prevents aggregation of the hydrophobic bifunctional molecule and improves cell permeability.

  • Causality: A 2-unit PEG is chosen when the binding pockets are in close proximity; longer PEGs (n=4-10) are used if steric clash is observed.

Antibody-Drug Conjugates (ADCs)

Used to attach cytotoxic payloads to antibodies. The mPEG2 spacer improves the solubility of hydrophobic payloads (e.g., PBD dimers, auristatins), reducing the risk of the ADC aggregating in circulation.

Experimental Protocols

Handling and Desalting (Crucial Step)

The oxalate salt is stable but acidic. For conjugation reactions involving NHS esters or other amine-reactive groups, the amine must be free-based in situ or prior to reaction.

Protocol: In Situ Neutralization

  • Solvent: Dissolve mPEG2-amine oxalate in an organic solvent (DMSO, DMF, or DCM).

  • Base: Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).

  • Stoichiometry: Add at least 2.5 - 3.0 equivalents of base relative to the oxalate salt.

    • Reasoning: 1 eq neutralizes the oxalic acid proton; 1 eq deprotonates the ammonium to the free amine; excess ensures the equilibrium favors the nucleophilic

      
       species.
      
Standard Conjugation Workflow (Amide Coupling)

This protocol describes coupling mPEG2-amine to a Carboxylic Acid-containing ligand (e.g., a PROTAC precursor).

Reagents:

  • Carboxylic Acid Ligand (1.0 eq)

  • mPEG2-amine Oxalate (1.2 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (4.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid Ligand in anhydrous DMF. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Dissolve mPEG2-amine oxalate in a separate vial with minimal DMF and DIPEA (2.0 eq). Add this solution dropwise to the activated acid mixture.

  • Reaction: Flush with inert gas (

    
     or Ar), seal, and stir at RT for 2–4 hours. Monitor via LC-MS.
    
  • Work-up: Dilute with Ethyl Acetate, wash with 5%

    
     (removes oxalic acid byproducts), water, and brine. Dry over 
    
    
    
    .
Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the logical flow of synthesizing a PROTAC using the mPEG2-amine oxalate salt, highlighting the critical desalting step.

PROTAC_Synthesis Start Carboxylic Acid (Ligand Precursor) Activation Activation Step (HATU/DIPEA) Start->Activation Activate -COOH Coupling Amide Coupling (Nucleophilic Attack) Activation->Coupling Activated Ester Salt mPEG2-Amine Oxalate Salt Desalting In Situ Desalting (DIPEA > 2.5 eq) Salt->Desalting Dissolve Desalting->Coupling Free Amine (-NH2) Purification Work-up (Remove Oxalate/Urea) Coupling->Purification Rxn Complete Product Final PROTAC Intermediate Purification->Product Isolate

Caption: Workflow for conjugating mPEG2-amine oxalate to a ligand. Note the parallel activation and desalting streams merging at the coupling stage.

Quality Control & Storage

  • Storage: Store at -20°C under desiccated conditions. The oxalate salt is less hygroscopic than the free base but can still absorb moisture over time, leading to hydrolysis or stoichiometry shifts.

  • Analysis:

    • NMR (

      
      H):  Look for the characteristic PEG backbone (
      
      
      
      3.5–3.7 ppm) and the methoxy singlet (
      
      
      ~3.3 ppm). The oxalate counterion may not be visible in standard
      
      
      runs unless run in
      
      
      or
      
      
      , where it appears as a broad singlet (acidic protons) or is exchanged out.
    • Mass Spectrometry: In ESI-MS (Positive Mode), you will observe the mass of the Free Base (

      
      ). The oxalate anion (
      
      
      
      Da) is typically lost or seen in negative mode.

References

  • PubChem. 2-(2-Methoxyethoxy)ethanamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Besirlioglu, M. et al. (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Communications.[3] Retrieved from [Link]

Sources

Technical Guide: Solubility & Purification of 2-(2-Methoxyethoxy)ethanamine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, physicochemical properties, and purification protocols for 2-(2-Methoxyethoxy)ethanamine oxalate .

Executive Summary

Compound: 2-(2-Methoxyethoxy)ethanamine Oxalate Synonyms: mPEG2-amine oxalate, Diethylene glycol methyl ether amine oxalate CAS (Free Amine): 31576-51-9 | CAS (Salt): Not widely listed (custom synthesis intermediate) Role: Stable solid intermediate for Antibody-Drug Conjugate (ADC) and PROTAC linkers.

2-(2-Methoxyethoxy)ethanamine is a liquid PEG-linker used to enhance the water solubility of small molecule drugs. The oxalate salt form is critical for purification and storage, converting the hygroscopic liquid amine into a stable, crystalline solid. This guide details its solubility behavior, driven by the competition between the hydrophilic PEG backbone and the high lattice energy of the oxalate anion.

Physicochemical Basis of Solubility

The solubility of this salt is governed by three competing molecular forces:

  • Ionic Lattice Energy (High): The electrostatic interaction between the protonated amine (

    
    ) and the oxalate anion (
    
    
    
    or
    
    
    ) drives the compound toward the solid state. This force resists dissolution in non-polar solvents.
  • PEG Hydrophilicity: The ether oxygens in the diethylene glycol chain (

    
    ) act as hydrogen bond acceptors, promoting high solubility in water and chlorinated solvents (DCM, Chloroform).
    
  • Lipophilicity (Low): The short carbon chain lacks sufficient hydrophobic bulk to interact favorably with aliphatic hydrocarbons (Hexane, Heptane).

Implication for Researchers: The oxalate salt breaks the "like dissolves like" rule of the free amine. While the free amine is miscible with Toluene and DCM, the oxalate salt precipitates from these non-polar environments, a property exploited for purification.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction with the oxalate salt.

Solvent ClassSpecific SolventsSolubility StatusApplication
Polar Protic Water, MethanolHighly Soluble Dissolution for analysis (NMR, HPLC).
Polar Protic Ethanol (Hot)Soluble Primary solvent for recrystallization.
Polar Protic Ethanol (Cold), IsopropanolSparingly Soluble Crystallization medium; solubility decreases sharply with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate / Gummy Avoid. PEG chain attracts solvent, but salt lattice resists. Often results in oils/gels.
Polar Aprotic DMSO, DMFSoluble Good for chemical reactions, difficult to remove.
Non-Polar Diethyl Ether, MTBE, Hexane, TolueneInsoluble Anti-solvents. Used to crash out the salt from alcoholic solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Self-Validating" protocol to determine exact saturation limits in a specific solvent.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 100 mg of oxalate salt to the vial. Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a precipitate persists.

  • Temperature Control: Incubate at 25°C for 4 hours with agitation.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream) until mass is constant.

  • Calculation: Weigh the dried residue (

    
    ).
    
Protocol B: Purification via Recrystallization

This is the industry-standard method to purify the liquid amine from crude reaction mixtures.

  • Dissolution: Dissolve crude 2-(2-Methoxyethoxy)ethanamine in a minimum volume of hot Ethanol (60°C).

  • Salt Formation: Add 1.0 equivalent of Oxalic Acid (dissolved in hot Ethanol) dropwise.

  • Nucleation: Allow the solution to cool to room temperature slowly. White crystals should form.

  • Precipitation (Anti-solvent): If no crystals form, cool to 4°C and add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Dry Vial Saturate Add Solvent + Excess Solid Start->Saturate Equilibrate Agitate @ 25°C (4 hrs) Saturate->Equilibrate Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Evaporate Evaporate Solvent (Vacuum) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate mg/mL Weigh->Calc

Caption: Step-by-step gravimetric workflow for determining saturation solubility.

Figure 2: Purification Logic (Recrystallization)

PurificationLogic Crude Crude Liquid Amine Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve AddAcid Add Oxalic Acid (1.0 eq) Dissolve->AddAcid Cool Cool to Room Temp AddAcid->Cool Check Crystals Formed? Cool->Check AddEther Add Anti-Solvent (Ether/MTBE) Check->AddEther No Filter Vacuum Filtration Check->Filter Yes AddEther->Filter Pure Pure Oxalate Salt Filter->Pure

Caption: Decision tree for the purification of mPEG2-amine via oxalate salt precipitation.

References

  • PubChem. (2025).[1] 2-(2-Methoxyethoxy)ethanamine Compound Summary. National Library of Medicine. [Link]

  • ScienceMadness. (2009). Forming Oxalate Salts of Amines for Purification. Discussion on amine salt crystallization techniques. [Link]

  • UFRN. (2000). Solubilities of Salts in Mixed Solvents. Academic study on salt solubility in Ethanol/Water mixtures. [Link]

Sources

Precision Bioconjugation: The Strategic Application of Diethylene Glycol Methyl Ether Amine (mPEG2-amine) in Therapeutics and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted therapeutics and nanomedicine, the selection of crosslinking and spacer molecules dictates the pharmacokinetic success or failure of a construct. Diethylene glycol methyl ether amine (commonly referred to as mPEG2-amine or 2-(2-methoxyethoxy)ethylamine, CAS 31576-51-9) has emerged as a critical monodisperse building block[]. Featuring a terminal primary amine for nucleophilic conjugation and a methoxy cap to prevent unwanted polymerization, mPEG2-amine provides exact mass precision[2]. This whitepaper explores the causality behind its physicochemical behavior, its role in Antibody-Drug Conjugates (ADCs), and provides self-validating protocols for its implementation.

The Physicochemical Rationale for Short-Chain PEGs

Historically, high-molecular-weight, polydisperse polyethylene glycols (PEGs) were used to extend the systemic half-life of biologics. However, modern bioconjugation demands exact analytical characterization.

The choice to use a short-chain mPEG2-amine over longer variants (e.g., mPEG11 or mPEG24) is driven by a strict thermodynamic and spatial logic:

  • Steric Management: Long PEG chains adopt a "mushroom" conformation that can sterically shield the Complementarity-Determining Regions (CDRs) of an antibody, drastically reducing antigen-binding affinity[3]. mPEG2-amine is short enough to avoid wrapping around the protein, preserving target engagement.

  • Hydration Radius: Despite its short length, the two ethylene oxide units provide sufficient hydrogen bonding with water to solubilize highly hydrophobic payloads (e.g., auristatins, maytansinoids)[].

  • Monodispersity: mPEG2-amine is synthesized as an exact discrete molecule (MW 119.16 g/mol ), eliminating the batch-to-batch variability inherent in polymeric PEGs. This is a strict regulatory requirement for modern ADC linker chemistry[].

Quantitative Linker Profiling

To understand where mPEG2-amine fits within the bioconjugation toolkit, we must compare it against other standard PEG-amines. The data below summarizes the physicochemical trade-offs associated with varying PEG chain lengths.

Linker TypeCAS NumberExact Mass ( g/mol )DispersitySteric ShieldingPrimary Application
mPEG2-amine 31576-51-9119.16MonodisperseVery LowADC payloads, dense surface packing[]
mPEG4-amine 85030-56-4207.27MonodisperseLowBiomolecule solubility enhancement[]
mPEG11-amine 854601-60-8515.64MonodisperseModerateProtein stabilization, fluorophore spacing[]
PEG-amine (5k) N/A (Polymer)~5000.00PolydisperseHighSystemic half-life extension (classic PEGylation)[2]

Core Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, highly potent cytotoxic drugs must be delivered directly to cancer cells[3]. These payloads are notoriously hydrophobic, leading to antibody aggregation during conjugation. By integrating an mPEG2-amine spacer into the cleavable linker (e.g., Val-Cit-PAB), the localized hydrophilicity is increased. The primary amine of mPEG2-amine forms a stable amide bond with activated carboxylates on the linker or payload framework, preventing aggregation without adding unnecessary molecular bulk[].

ADC_Design mAb Monoclonal Antibody (Targeting) Linker Cleavable Linker (e.g., Val-Cit) mAb->Linker Covalent Bond mPEG2 mPEG2-amine Spacer (Solubility Enhancer) Linker->mPEG2 Spacer Integration Payload Hydrophobic Payload (e.g., MMAE) mPEG2->Payload Amide Linkage

Structural logic of an Antibody-Drug Conjugate (ADC) incorporating an mPEG2-amine spacer.
High-Density Surface Passivation

For medical devices, biosensors, and nanoparticles, non-specific protein adsorption (the "protein corona") causes rapid immune clearance and sensor fouling[2]. Coating surfaces with mPEG2-amine yields a highly dense "brush" conformation. Because the chain is short, steric repulsion between adjacent PEG molecules forces them to stand upright, creating an impenetrable hydration layer that resists protein fouling[].

Experimental Methodology: EDC/NHS Bioconjugation

The most robust method for grafting mPEG2-amine onto a carboxylated biomolecule or nanoparticle is via carbodiimide crosslinking (EDC/NHS chemistry).

The Causality of the Protocol: This workflow is highly pH-dependent. EDC activation requires a slightly acidic environment (pH 5.5–6.0) to protonate the carboxyl group. However, the subsequent amidation step requires a slightly basic environment (pH 7.5–8.5) to ensure the primary amine of mPEG2-amine is unprotonated (free electron pair) and capable of nucleophilic attack[].

Step-by-Step Self-Validating Protocol

Phase 1: Carboxyl Activation

  • Buffer Preparation: Suspend the carboxylated substrate (protein or nanoparticle) in 0.1 M MES buffer, pH 6.0. Do not use PBS yet, as phosphate can interfere with EDC efficiency.

  • EDC Addition: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS Stabilization: Immediately add a 25-fold molar excess of Sulfo-NHS.

  • Incubation: React for 15 minutes at room temperature. This forms the highly reactive, semi-stable Sulfo-NHS ester intermediate.

Phase 2: Conjugation & Nucleophilic Attack 5. Buffer Exchange: Rapidly desalt the activated substrate into 0.1 M PBS, pH 8.0 using a spin column (e.g., Zeba™) to remove unreacted EDC/NHS and raise the pH. 6. mPEG2-amine Addition: Add a 50-fold molar excess of mPEG2-amine to the activated substrate. The elevated pH ensures the amine is unprotonated and highly nucleophilic. 7. Incubation: React for 2 hours at room temperature under continuous agitation. 8. Quenching (Quality Control Checkpoint 1): Add 50 mM Tris-HCl (pH 8.0) for 15 minutes. The primary amines in Tris will consume any remaining unreacted NHS esters, preventing off-target crosslinking.

Phase 3: Validation (Self-Validating System) 9. Purification: Remove excess mPEG2-amine and Tris via dialysis or size exclusion chromatography. 10. Zeta Potential Analysis (Quality Control Checkpoint 2): For nanoparticles, measure the Zeta potential. A successful conjugation of the neutral mPEG2-amine to a negatively charged carboxyl surface will result in a measurable shift of the Zeta potential toward neutral (e.g., from -40 mV to -10 mV).

G A Carboxylated Substrate (Protein/Nanoparticle) B EDC/NHS Activation (pH 5.5 - 6.0) A->B Activation C NHS-Ester Intermediate (Highly Reactive) B->C Intermediate D mPEG2-amine Addition (pH 7.5 - 8.0) C->D Nucleophilic Attack E Stable Amide Bioconjugate (Enhanced Solubility) D->E Conjugation

Workflow of EDC/NHS mediated bioconjugation using mPEG2-amine.

Conclusion

Diethylene glycol methyl ether amine (mPEG2-amine) represents a paradigm shift in bioconjugation from bulky, polydisperse polymers to precise, monodisperse chemical tools. By understanding the thermodynamic balance between hydration radius and steric hindrance, researchers can leverage mPEG2-amine to rescue the solubility of hydrophobic ADC payloads, passivate biosensor surfaces, and engineer next-generation nanomedicines with unparalleled analytical precision.

References

Sources

Technical Guide: mPEG2-Amine vs. Standard Linear PEGylation Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Polymer Conjugation Strategies for Biotherapeutics

Executive Summary

This technical guide analyzes the structural and functional divergences between mPEG2-amine (a second-generation, branched, nucleophilic reagent) and standard PEGylation reagents (typically first-generation, linear, electrophilic reagents like mPEG-NHS).

For drug development professionals, the shift from linear to branched (mPEG2) architectures represents a critical optimization in pharmacokinetics (PK) and pharmacodynamics (PD). While standard linear PEGs provide basic solubility and half-life extension, mPEG2-amine offers the "Umbrella Effect" —superior steric shielding of the protein surface—and lower solution viscosity, enabling high-concentration formulations. Furthermore, the amine functional group dictates a fundamental inversion of conjugation chemistry, targeting carboxyl or aldehyde moieties rather than the standard lysine-targeting pathways.

Part 1: Structural Architecture & The "Umbrella Effect"

The primary distinction lies in the polymer topology. Standard reagents are linear chains. mPEG2 reagents are "Y-shaped" or "U-shaped" branched structures derived from a central core (typically Lysine or Glycerol) with two PEG chains and a single reactive site.

The Shielding Mechanism
  • Standard Linear PEG: Behaves like a flexible string attached to the protein. It provides steric hindrance through rapid movement (excluded volume), but gaps often remain, allowing proteolytic enzymes or neutralizing antibodies to access the protein surface.

  • mPEG2 (Branched): The two PEG arms originate from a single attachment point, creating a dense cloud directly over the conjugation site. This is known as the Umbrella Effect . It effectively "masks" a larger surface area of the protein, significantly reducing immunogenicity and proteolysis compared to a linear PEG of the same total molecular weight.

Physicochemical Implications
FeatureStandard Linear PEG (e.g., 20 kDa)mPEG2 Branched (e.g., 2 x 10 kDa)Impact on Drug Product
Shielding Efficiency Moderate; susceptible to "gaps"High; "Umbrella" coverageReduced immunogenicity; higher stability against proteases.
Hydrodynamic Volume Large effective radiusLarger effective radius per attachmentReduced renal clearance (extended half-life).[1]
Solution Viscosity HighLower (at equivalent MW)Enables high-concentration formulations (e.g., for SubQ injection).
Purity/Dispersity Often polydisperse (PDI > 1.05)Synthesized for low PDI (< 1.05)Tighter control over product homogeneity.
Visualization: Linear vs. Branched Architecture

The following diagram illustrates the structural difference and the resulting shielding effect.

PEG_Structure cluster_0 Standard Linear PEG cluster_1 mPEG2 Branched (Umbrella Effect) Prot1 Protein Surface LinPEG Linear PEG Chain (Flexible String) Prot1->LinPEG Single Attachment Enzyme1 Proteolytic Enzyme Enzyme1->Prot1 Access Possible (Gaps) Prot2 Protein Surface Core Lysine Core Prot2->Core Single Attachment Arm1 PEG Arm 1 Core->Arm1 Arm2 PEG Arm 2 Core->Arm2 Enzyme2 Proteolytic Enzyme Enzyme2->Core Steric Repulsion

Caption: Comparison of Linear PEG (left) allowing enzyme access versus mPEG2 Branched PEG (right) creating a steric 'Umbrella' that blocks enzymes and antibodies.

Part 2: Chemical Reactivity & Conjugation Logic

The second major differentiator is the functional group: Amine (-NH2) vs. Standard Activated Esters (e.g., -NHS) .

The Inversion of Reactivity
  • Standard Reagents (Electrophiles): Most "standard" PEGylation uses mPEG-NHS or mPEG-Carbonate . These are electrophiles that attack the protein's nucleophilic lysines.

    • Target: Protein Lysine (

      
      -amine) or N-terminus.[2]
      
  • mPEG2-Amine (Nucleophile): This reagent carries a primary amine.[3] It acts as a nucleophile.

    • Target: Protein Carboxyls (Asp, Glu, C-terminus) or Aldehydes (via oxidized glycans).

This inversion allows researchers to PEGylate acidic proteins or target specific sites (like C-termini) that are inaccessible to standard NHS-PEGylation.

Conjugation Strategy: Carboxyl Coupling

To conjugate mPEG2-amine to a protein, one typically uses EDC/NHS chemistry to activate the protein's carboxyl groups.[3]

Critical Consideration: Unlike standard PEGylation (where you just add PEG to the protein), using mPEG2-amine requires activating the protein. This introduces a risk of protein-protein crosslinking (since the protein contains both amines and activated carboxyls). The protocol below is designed to mitigate this risk.

Part 3: Experimental Protocol (mPEG2-Amine via EDC/NHS)

Objective: Conjugate mPEG2-amine (20-40 kDa) to surface carboxyl groups of a target protein.

Materials
  • Target Protein: >2 mg/mL in Activation Buffer.[2]

  • mPEG2-Amine: High purity branched PEG-amine.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (MES is crucial; avoid phosphate/carboxyl buffers).

  • Coupling Buffer: PBS, pH 7.2–7.5.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide). [3][4]

  • Quenching Reagent: Hydroxylamine or Glycine.[5]

Step-by-Step Methodology
  • Buffer Exchange: Exchange the protein into Activation Buffer (pH 6.0) . Carboxyl activation via EDC is most efficient at pH 4.5–6.0, while minimizing amine reactivity (preventing self-conjugation).

  • Activation (The Critical Step):

    • Add EDC (10-fold molar excess over total carboxyls) and Sulfo-NHS (25-fold molar excess) to the protein solution.

    • Incubate: 15 minutes at Room Temperature (RT).

    • Mechanism:[3] EDC forms an unstable O-acylisourea intermediate, which Sulfo-NHS stabilizes into an amine-reactive NHS-ester on the protein surface.

  • Removal of Excess EDC (Optional but Recommended):

    • Rapidly desalt (Zeba spin column or similar) into Coupling Buffer (pH 7.2) to remove unreacted EDC.

    • Why? Excess EDC can react with the mPEG2-amine or cause polymerization.

  • Conjugation:

    • Immediately add mPEG2-amine to the activated protein.

    • Ratio: Use a 20–50 molar excess of PEG over protein (optimization required based on steric hindrance).

    • Incubate: 2 hours at RT or overnight at 4°C.

    • Mechanism:[3] The primary amine on the PEG attacks the NHS-activated carboxyl on the protein, forming a stable amide bond .

  • Quenching:

    • Add Hydroxylamine (final conc. 10-20 mM) to quench any remaining activated carboxyls.

Workflow Diagram (EDC/NHS Pathway)

Conjugation_Workflow Start Start: Protein with Surface Carboxyls (-COOH) Step1 Step 1: Activation Add EDC + Sulfo-NHS (pH 6.0, 15 min) Start->Step1 Intermediate Stable Intermediate: Protein-NHS Ester Step1->Intermediate Forms reactive ester Step2 Step 2: Buffer Exchange Remove excess EDC (Switch to pH 7.2) Intermediate->Step2 Step3 Step 3: Conjugation Add mPEG2-Amine (Nucleophilic Attack) Step2->Step3 Final Final Product: Protein-Amide-mPEG2 (Branched Conjugate) Step3->Final Stable Amide Bond

Caption: Step-by-step reaction pathway for coupling mPEG2-amine to protein carboxyls using EDC/Sulfo-NHS activation.

Part 4: Analytical Validation

Trustworthiness in science requires self-validation. To confirm the difference between standard and mPEG2-amine conjugation, use the following assays:

  • SEC-HPLC (Size Exclusion Chromatography):

    • Expectation: mPEG2-conjugates will elute significantly earlier than linear conjugates of the same MW. The "Umbrella" structure creates a larger hydrodynamic radius (

      
      ) than the random coil of a linear PEG.
      
  • TNBS Assay (Trinitrobenzenesulfonic acid):

    • Standard PEGylation (Lysine targeted): Free amines decrease as PEG attaches.

    • mPEG2-Amine (Carboxyl targeted): Free amines on the protein remain largely unchanged (unless crosslinking occurred). This assay confirms the site of conjugation.

  • Iodine Stain / Barium Chloride:

    • Specific stain for PEG quantification to calculate the PEG:Protein ratio.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.[6][7][8][9][10] Drug Discovery Today.

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals.[7] Nature Reviews Drug Discovery.[7]

  • BenchChem. Application Notes: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.

  • BroadPharm. Protocol for Amino PEG Coupling.

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science.

Sources

Methodological & Application

Application Note: Conjugation of 2-(2-Methoxyethoxy)ethanamine Oxalate to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for conjugating 2-(2-Methoxyethoxy)ethanamine oxalate (often referred to as mPEG2-amine oxalate ) to carboxylic acid-containing substrates.[1]

This guide addresses the specific challenge of handling the oxalate salt form , which requires precise neutralization to liberate the nucleophilic amine for efficient coupling.

Introduction & Chemical Context

2-(2-Methoxyethoxy)ethanamine (CAS: 31576-51-9 for free base) is a short, heterobifunctional polyethylene glycol (PEG) derivative.[1] It is commonly used to increase the water solubility of hydrophobic drugs, reduce the immunogenicity of proteins, or passivate surfaces.

The "Oxalate" Factor

Vendors frequently supply this amine as an oxalate salt to convert the hygroscopic, volatile liquid amine into a stable, crystalline solid.

  • Challenge: The amine in the salt form is protonated (

    
    ) and non-nucleophilic. It cannot react with activated esters until deprotonated.[1]
    
  • Solution: The protocol must include a stoichiometric excess of a tertiary base (e.g., DIPEA) to neutralize the oxalic acid counterion in situ.

Chemical Structure[1][2][3][4][5][6]
  • Systematic Name: 2-(2-Methoxyethoxy)ethanamine[1][2][3][4][5]

  • Common Name: mPEG2-Amine

  • Formula (Free Base):

    
     (MW: ~119.16 Da)[1][3]
    
  • Formula (Oxalate Salt): Typically

    
     (Check Certificate of Analysis for 1:1 vs 2:1 stoichiometry).[1]
    

Reaction Mechanism

The conjugation relies on the formation of a stable amide bond. The carboxylic acid substrate is first activated into a reactive ester (using HATU or EDC/NHS), which is then attacked by the free amine liberated from the oxalate salt.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Carboxyl Carboxylic Acid (R-COOH) ActiveEster Activated Ester (R-CO-OBt / R-CO-NHS) Carboxyl->ActiveEster Activation Activator Activation Reagent (HATU or EDC) Activator->ActiveEster AmineSalt mPEG2-Amine Oxalate (R'-NH3+ • Ox-) FreeAmine Free Amine (R'-NH2) AmineSalt->FreeAmine Deprotonation Base Base (DIPEA) (Neutralizer) Base->FreeAmine Amide Conjugate (Amide) (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (Urea/Oxalate Salts) ActiveEster->Byproducts FreeAmine->Amide

Figure 1: Mechanistic flow of the salt neutralization and amidation reaction.

Materials & Equipment

Reagents
  • Carboxylic Acid Substrate: (Drug, Protein, or Surface ligand).

  • Amine Linker: 2-(2-Methoxyethoxy)ethanamine oxalate.[1]

  • Coupling Reagent:

    • For Organic Soluble Small Molecules:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for high efficiency.[1]

    • For Aqueous/Biomolecules:EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS .[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1] Critical for oxalate neutralization.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

Equipment
  • Magnetic stirrer / Vortex mixer.[1]

  • pH paper (range 0-14) or micro-pH probe.[1]

  • LC-MS or TLC for monitoring.[1]

Protocol A: High-Efficiency Coupling (Organic Phase)

Best for conjugating the linker to small molecule drugs or hydrophobic acids.[1]

Step 1: Stoichiometric Calculation

Determine the exact molar equivalents.

  • Acid (Substrate): 1.0 equivalent

  • HATU: 1.2 equivalents[1]

  • mPEG2-Amine Oxalate: 1.2 - 1.5 equivalents[1]

  • DIPEA: 4.0 - 5.0 equivalents [1]

    • Note: Standard coupling uses 2-3 eq of base.[1] Here, extra base is required to neutralize the oxalic acid (2 protons) and the amine salt (1 proton).

Step 2: Activation[1]
  • Dissolve 1.0 eq of Carboxylic Acid in anhydrous DMF (concentration ~0.1 M).

  • Add 4.0 eq of DIPEA .[1]

  • Add 1.2 eq of HATU .

  • Stir at Room Temperature (RT) for 5–10 minutes . The solution may turn yellow/orange. This forms the activated O-At ester.[1]

Step 3: Conjugation[1]
  • Add 1.2–1.5 eq of 2-(2-Methoxyethoxy)ethanamine oxalate directly to the reaction mixture.

    • Tip: If the salt does not dissolve immediately, sonicate briefly. The excess DIPEA present will facilitate dissolution and deprotonation.

  • Stir at RT under nitrogen/argon atmosphere for 1–4 hours .

Step 4: Monitoring & Workup[1]
  • Monitor: Check reaction progress via LC-MS (Target Mass = Acid MW + 119.16 - 18.02).

  • Quench: Dilute with 10% volume of water or dilute acid (if product is acid stable) to quench excess HATU.[1]

  • Purification:

    • Dilute with Ethyl Acetate.[1]

    • Wash 3x with saturated

      
       (removes oxalic acid and HATU byproducts).[1]
      
    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
    • Optional: Flash chromatography (DCM/MeOH gradient) if high purity is required.[1]

Protocol B: Bioconjugation (Aqueous/Organic Mix)

Best for conjugating the linker to proteins, antibodies, or nanoparticles.

Step 1: Buffer Preparation[1]
  • Use PBS (Phosphate Buffered Saline) or MES Buffer (pH 6.0 for activation, pH 7.5 for coupling).

  • Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the PEG amine.[1]

Step 2: Activation (EDC/NHS)[1]
  • Dissolve the Biomolecule in Activation Buffer (MES, pH 6.0) at 1–5 mg/mL.[1]

  • Add 10 eq of EDC and 25 eq of Sulfo-NHS (dissolved in water immediately before use).

  • React for 15 minutes at RT.

  • Optional Desalting: If the protein is sensitive to excess EDC, pass through a desalting column (Zeba Spin) equilibrated with Coupling Buffer (PBS, pH 7.4).

Step 3: Amine Preparation (The Oxalate Step)

Unlike Protocol A, we cannot add excess organic base to a protein solution. We must pre-neutralize the salt.

  • Dissolve mPEG2-Amine Oxalate in a small volume of DMSO or PBS.[1]

  • Adjust pH to 7.5–8.0 carefully using dilute NaOH or

    
    .[1]
    
    • Why? The amine must be uncharged (

      
      ) to attack the NHS-ester.[1]
      
  • Add the neutralized amine solution to the activated protein (20–50 molar excess of amine over protein).

Step 4: Incubation & Purification[1]
  • Incubate at RT for 2 hours or 4°C overnight.

  • Purification: Remove excess PEG-amine and oxalate salts via Dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC).[1]

Critical Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of oxalate salt.Increase DIPEA to 5.0 eq. Check pH of reaction mixture (must be >8 for HATU, >7 for EDC).
Precipitation Oxalate salts of DIPEA are insoluble in DCM/EtOAc.Use DMF for the reaction. During workup, wash thoroughly with aqueous

to solubilize oxalate.
No Reaction Hydrolysis of Activated Ester.Ensure solvents are anhydrous (Protocol A).[1] Work quickly during EDC activation (Protocol B).
Multiple Spots (TLC) Over-acylation (if substrate has multiple amines).[1]Control stoichiometry strictly. Use 0.9 eq of activated ester if the amine is the precious component.

Workflow Decision Tree

WorkflowTree Start Start: Select Substrate Decision Is the Substrate Water Soluble? Start->Decision Organic Small Molecule / Hydrophobic Decision->Organic No (Organic Solvents) Aqueous Protein / Biomolecule Decision->Aqueous Yes (Aqueous Buffers) ReagentA Use HATU / DIPEA / DMF Organic->ReagentA StepA Add 4-5 eq DIPEA (Essential for Oxalate) ReagentA->StepA ReagentB Use EDC / Sulfo-NHS / Buffer Aqueous->ReagentB StepB Pre-neutralize Amine Salt to pH 7.5 before addition ReagentB->StepB

Figure 2: Decision matrix for selecting the appropriate conjugation protocol.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on EDC/NHS and amine coupling chemistries). [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Review of HATU/DIPEA mechanisms).

  • BroadPharm. (n.d.).[1] PEGylation Reagents and Protocols.[1] (General vendor protocols for PEG-Amine conjugation).

  • Sigma-Aldrich. (n.d.).[1] Amide Bond Formation - Technical Guide.[1]

Sources

Application Note: Amide Coupling Strategies for mPEG2-Amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxalate Trap"

mPEG2-amine (Diethylene glycol methyl ether amine) is a vital hydrophilic linker used to enhance the solubility and pharmacokinetics of small molecule drugs and ADCs. However, it is frequently supplied as an oxalate salt (


 or 

stoichiometry with oxalic acid) to ensure solid-state stability, as the free amine is often a hygroscopic oil.[1]

The Challenge: Standard amide coupling protocols often fail with oxalate salts. Unlike passive counterions (Cl⁻, TFA⁻), oxalate is a reactive dicarboxylic acid (


).[1][2]
  • Interference: In "one-pot" reactions using carbodiimides (EDC) or uronium salts (HATU), the coupling reagent will activate the oxalate anions, leading to the formation of reactive oxalate esters and subsequent oxalamide impurities (polymerization or capping of the amine).[1]

  • Acidity: The salt contains significant acidic protons that can overwhelm standard buffering capacities if not accounted for.

This guide provides two distinct, self-validating protocols designed to bypass these pitfalls: the In-Situ Neutralization Method (for pre-activated esters) and the Sequential Activation Method (for free carboxylic acids).[1][2]

Reagent Profile & Pre-Reaction Checklist

PropertySpecificationImplication for Protocol
Molecule mPEG2-Amine OxalateSalt form of

MW (Free Amine) 119.16 g/mol Use this MW for molarity calculations after correcting for salt.[1][2]
MW (Salt) ~209.2 g/mol (Assuming 1:[1][2]1)CRITICAL: Check Certificate of Analysis (CoA) for exact stoichiometry. If unknown, assume 1:1 (

).[1]
Solubility Water (High), DMSO/DMF (Mod.), DCM (Low)Use DMF or DMSO for the initial dissolution of the salt.[1]
Acidity High (contains oxalic acid)Requires 3.0 - 4.0 equivalents of base to fully neutralize and activate.[1][2]
Pre-Reaction Decision Tree

Before starting, select the protocol based on your electrophile (carboxylic acid source).[1]

DecisionTree Start Start: Choose Electrophile Type Is your target a Free Acid or Activated Ester? Start->Type NHS Activated Ester (NHS, PFP, TFP) Type->NHS Activated Ester Acid Free Carboxylic Acid (-COOH) Type->Acid Free Acid PathA GO TO PROTOCOL A (In-Situ Neutralization) NHS->PathA PathB GO TO PROTOCOL B (Sequential Activation) Acid->PathB

Figure 1: Decision tree for selecting the appropriate coupling strategy.

Protocol A: Coupling with Pre-Activated Esters (NHS/PFP)

Best For: Conjugating mPEG2-amine to commercially available NHS esters or pre-synthesized active esters.[1][2] Mechanism: The oxalate anion is a poor nucleophile compared to the amine. By maintaining a basic pH, the amine reacts selectively with the NHS ester while the oxalate remains an inert spectator.

Materials
  • Amine: mPEG2-amine oxalate.[2]

  • Electrophile: Target-NHS ester (1.0 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2]

  • Solvent: Anhydrous DMF or DMSO (DCM is not recommended due to salt insolubility).[2]

Step-by-Step Procedure
  • Calculate Base Equivalents:

    • You need 2 equiv of base to neutralize the oxalic acid (assuming 1:1 salt).

    • You need 1 equiv of base to keep the amine deprotonated.

    • Total Base Requirement: 3.0 - 4.0 equivalents relative to the amine salt.[2]

  • Solubilization (The "Free-Basing" Step):

    • In a reaction vial, dissolve mPEG2-amine oxalate in anhydrous DMF (concentration ~50-100 mM).

    • Add 3.5 equiv of DIPEA.

    • Observation: The solution may become slightly cloudy or clear depending on the solubility of the resulting DIPEA-oxalate salt.

    • Wait: Stir for 5-10 minutes to ensure equilibrium shift to the free amine.

  • Coupling:

    • Add the Target-NHS ester (1.0 equiv) to the amine/base solution.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS.[1][2][3] Look for the disappearance of the NHS ester and formation of the Product (+119 Da mass shift relative to the carbonyl core).

  • Work-up:

    • Dilute with water/brine and extract into DCM or EtOAc (if product is hydrophobic).[1][2]

    • Crucial Wash: Wash the organic layer with saturated NaHCO₃ (3x) to remove the oxalate species and free NHS.

Protocol B: Coupling with Free Carboxylic Acids (Sequential Activation)

Best For: Conjugating mPEG2-amine to a carboxylic acid using EDC or HATU.[1][2] Critical Warning: Do NOT mix Acid, Amine Oxalate, and Coupling Reagent simultaneously.[1] The reagent will activate the oxalate, causing side reactions. You must use a Sequential Activation workflow.[2]

Materials
  • Coupling Reagents: HATU (preferred) or EDC/sulfo-NHS.[1][2]

  • Base: DIPEA.[2][3][4]

  • Solvent: Anhydrous DMF.[2][3]

Step-by-Step Procedure
  • Step 1: Activation of the Target Acid (Absence of Oxalate)

    • Dissolve the Target Carboxylic Acid (1.0 equiv) in DMF.[3]

    • Add HATU (0.95 - 1.0 equiv) .[1][2] Note: Do not use excess HATU.[2] Any unreacted HATU will activate the oxalate in Step 2.

    • Add DIPEA (1.5 equiv).[1][2]

    • Stir for 15–30 minutes. The active ester (OAt ester) is now formed.

  • Step 2: Preparation of Amine Solution

    • In a separate vial, dissolve mPEG2-amine oxalate (1.1 - 1.2 equiv) in minimal DMF.

    • Add DIPEA (3.0 equiv) to neutralize the oxalate.

  • Step 3: Coupling

    • Add the Amine Solution (Step 2) dropwise to the Activated Acid Solution (Step 1).

    • Stir at RT for 1–2 hours.

  • Validation:

    • Since HATU was limiting (or stoichiometric), the oxalate cannot be activated and will not interfere.[1]

    • LC-MS should show clean conversion to the amide.[2]

Visual Workflow & Mechanism

Workflow cluster_0 Protocol B: Sequential Activation Acid Target Acid (R-COOH) Active Activated Ester (R-CO-OAt) Acid->Active + HATU/Base HATU HATU (0.95 equiv) Product Final Amide Product Active->Product Coupling AmineSalt mPEG2-Amine Oxalate Salt FreeAmine Free Amine (R'-NH2) + Oxalate AmineSalt->FreeAmine + Base Base DIPEA (Neutralization) FreeAmine->Product

Figure 2: Sequential activation workflow prevents oxalate interference.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Reaction Incomplete neutralization of oxalate.Increase base to 4.0–5.0 equivalents. Ensure pH of reaction mixture is >8.0 (check with wet pH paper).
Oxalamide Impurities Simultaneous addition of coupling reagent and oxalate salt.[3]STOP. Switch to Protocol B (Sequential Activation). Never mix EDC/HATU with oxalate salts directly.
Precipitation DIPEA-Oxalate or Amine-Oxalate insolubility in DCM.[1][2]Switch solvent to DMF or DMSO .[2] These dissolve the salt complexes effectively.
Hygroscopic Handling mPEG2-amine oxalate absorbs water rapidly.[2]Weigh quickly in a low-humidity environment.[2] Store desiccated at -20°C.

References

  • BroadPharm. "m-PEG2-amine Product Specifications and Handling." BroadPharm Product Catalog. Link

  • Hermanson, G. T. (2013).[1] "Chapter 2: Functional Targets for Bioconjugation." Bioconjugate Techniques (Third Edition). Academic Press.[2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Fisher Scientific. "Amide Synthesis Protocol: Carbodiimide Method."[2] Fisher Scientific Technical Resources. Link

Sources

Application Note: Strategic Neutralization of Amine Oxalate Salts for High-Fidelity Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for direct implementation in pharmaceutical and academic research laboratories.

Executive Summary

Amine salts are ubiquitous in synthesis due to their enhanced stability and crystallinity compared to free bases. While hydrochloride (HCl) and trifluoroacetate (TFA) salts are routinely used directly in coupling reactions with in situ neutralization, oxalate salts present a unique and often overlooked chemical hazard.

Unlike chloride or trifluoroacetate counterions, the oxalate anion (


) is a dicarboxylic acid capable of competing with the target carboxylic acid substrate. Under standard coupling conditions (e.g., EDC, HATU), the oxalate counterion can be activated, leading to the formation of oxamide impurities  (dimers) that are difficult to purge.

This guide outlines the mechanistic risks of amine oxalates and provides three validated protocols for their neutralization to ensure reaction fidelity.

The Science: Why Oxalates Fail in In Situ Coupling

The "Oxamide Trap" Mechanism

In a standard amide coupling, a tertiary base (e.g., DIPEA) is added to deprotonate the amine salt.

  • With HCl salts: The chloride ion (

    
    ) is non-nucleophilic and inert to activation.
    
  • With Oxalate salts: The deprotonation releases the oxalate dianion. If a coupling reagent (HATU, EDC) is present, it does not discriminate between the target carboxylic acid and the oxalate carboxylic acid.

The Result: The coupling reagent activates the oxalate, which then reacts with two equivalents of the amine to form a symmetric alkyloxamide . This side product often co-crystallizes with the product and lacks distinct polarity differences, making purification by chromatography challenging.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways: the desired Amide Coupling vs. the Oxamide Side-Reaction.

OxalateInterference AmineSalt Amine-Oxalate Salt (R-NH3+ / -OOC-COO-) FreeAmine Free Amine (R-NH2) AmineSalt->FreeAmine + Base Oxalate Free Oxalate (-OOC-COO-) AmineSalt->Oxalate + Base Base Base (DIPEA) Product DESIRED PRODUCT (Amide) FreeAmine->Product + Activated Target Impurity IMPURITY (Oxamide Dimer) FreeAmine->Impurity + Activated Oxalate ActivatedOxalate Activated Oxalate (BtO-CO-CO-OBt) Oxalate->ActivatedOxalate + Coupling Reagent (COMPETITION) Coupling Coupling Reagent (HATU/EDC) TargetAcid Target Acid (R'-COOH) ActivatedTarget Activated Target (R'-CO-OBt) TargetAcid->ActivatedTarget + Coupling Reagent

Figure 1: The "Oxamide Trap." Note how the presence of oxalate creates a competing electrophile when coupling reagents are introduced.

Decision Matrix: Selecting the Right Protocol

Choose the neutralization method based on your scale and the solubility profile of your amine.

FeatureProtocol A: Liquid-Liquid Extraction Protocol B: Solid-Phase Scavenging Protocol C: Sequential In Situ
Best For Bulk Scale (>100 mg)Small Scale / High ThroughputKinetic Control / Air-Sensitive Amines
Amine Type Hydrophobic (Soluble in DCM/EtOAc)Polar / Water SolubleAny
Oxalate Removal Complete (Physical separation)Complete (Chemical binding)None (Remains in solution)
Risk Level LowLowModerate (Requires strict timing)
Time Required 30-45 mins15-20 mins0 mins (Integrated)

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Free-Basing (The Gold Standard)

Use this method for robust, scalable removal of oxalate for hydrophobic amines.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Drying Agent (

    
     or 
    
    
    
    )

Step-by-Step:

  • Dissolution: Suspend the amine oxalate salt in DCM (approx. 10 mL per gram of salt). Note: The salt may not fully dissolve initially.

  • Basification: Add an equal volume of 1M NaOH (or Sat.

    
     for acid-sensitive substrates).
    
  • Partition: Stir vigorously for 10–15 minutes. The suspension should clear as the amine free base dissolves into the organic layer and the sodium oxalate dissolves into the aqueous layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Re-extract the aqueous layer once with fresh DCM to recover any residual amine.

  • Wash: Combine organic layers and wash with Brine to remove trapped oxalate salts.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
    • QC Check: The resulting oil/solid is the free amine. Confirm by NMR (disappearance of oxalate peak, typically broad singlet ~10-12 ppm if visible, or by mass balance).

Protocol B: Solid-Supported Neutralization (Small Scale)

Ideal for parallel synthesis or when the amine is water-soluble (making extraction difficult).

Reagents:

  • Carbonate-functionalized polymer resin (e.g., MP-Carbonate or similar basic resin).

  • Methanol (MeOH) or DCM.

Step-by-Step:

  • Preparation: Calculate 3.0 equivalents of Carbonate resin relative to the amine oxalate.

  • Slurry: Add the amine oxalate and the resin to a fritted syringe or vial containing MeOH (or DCM/MeOH 9:1).

  • Agitation: Shake or stir gently for 30–60 minutes at room temperature.

  • Filtration: Filter off the resin (which now holds the oxalate).

  • Use: The filtrate contains the free amine. Concentrate or use the solution directly in the coupling reaction.

Protocol C: Sequential In Situ Activation (The "Pro-Tip" Workaround)

Use ONLY if the free amine is unstable (e.g., oxidizes rapidly in air) and cannot be isolated. This method relies on consuming the coupling reagent BEFORE the oxalate is introduced.

Critical Concept: You must form the "Active Ester" of your target acid completely before the amine oxalate touches the mixture.

Step-by-Step:

  • Pre-Activation (Vessel A):

    • Dissolve Target Carboxylic Acid (1.0 equiv) in DMF/DCM.

    • Add Base (DIPEA, 1.0 equiv).

    • Add Coupling Reagent (e.g., HATU, 1.0 equiv).[9]

    • Stir for 15–30 minutes.

    • Checkpoint: At this stage, HATU is consumed, converting the acid to the active ester (O-At).

  • Solubilization (Vessel B):

    • In a separate vial, suspend Amine Oxalate (1.0 equiv) in DMF.

    • Add Base (DIPEA, 2.0–3.0 equiv) to neutralize the salt.

  • Addition:

    • Add the contents of Vessel B (Amine + Oxalate + Base) to Vessel A.

    • Why this works: Since the HATU is already consumed in Vessel A, it is not available to activate the oxalate introduced from Vessel B. The amine reacts with the pre-formed Active Ester.[10][11]

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Precipitate in Reaction Insoluble Oxalate SaltsIf using Protocol C, sodium/DIPEA oxalate may precipitate. This is usually harmless if the oxalate wasn't activated. Filter before workup.
Double Mass in LCMS Oxamide FormationThe oxalate was activated. You likely mixed Amine Oxalate + Acid + HATU all at once. Discard and restart using Protocol A.
Low Yield Incomplete NeutralizationOxalate salts often require 2 protons to be removed. Ensure you use at least 2.5–3.0 eq of base if working in situ.
QC: NMR Verification

To verify the success of Protocol A (Free-basing):

  • 1H NMR: Check for the shift of the

    
    -protons adjacent to the nitrogen. In the salt form, these are often downfield (deshielded). In the free base, they shift upfield.
    
  • 13C NMR: Oxalate carbons appear around ~160-170 ppm. Their absence confirms successful desalting.

References

  • Mechanistic Insight on Amide Coupling

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Oxalate Interference & Oxamide Formation: Klausner, Y. S., & Bodanszky, M. (1972). Coupling reagents in peptide synthesis. Synthesis, 1972(09), 453-463. (Discusses side reactions of carboxylic acid components).
  • General Free-Basing Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Acid-Base reactions and extractions).
  • Resin-Based Desalting

    • Biotage Application Note. (2020). Strategies for working with amine salts in flash purification and synthesis.Link

Sources

synthesis of PEGylated small molecules using diethylene glycol methyl ether amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for integrating Diethylene Glycol Methyl Ether Amine (mPEG2-NH2) into small molecule drug candidates. Unlike high-molecular-weight polymer PEGylation used for biologics, mPEG2-NH2 serves as a discrete, short-chain "mini-PEG" linker. It is critical in Medicinal Chemistry for "Linkerology"—specifically in PROTAC® design and for tuning the physicochemical properties (LogP, solubility) of hydrophobic scaffolds without significantly altering binding affinity.

Technical Profile & Reagent Specifications

Before initiating synthesis, verify the reagent identity. Confusion often arises between the amine and its glycol/vinyl ether analogs.

PropertySpecification
Chemical Name 2-(2-Methoxyethoxy)ethanamine
Common Synonyms mPEG2-NH2, Diethylene glycol methyl ether amine
CAS Number 31576-51-9 (Verify against CAS 929-37-3 which is the vinyl ether)
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Physical State Colorless liquid
Boiling Point ~160–170 °C
Solubility Miscible in water, DCM, DMF, DMSO, Methanol
Basicity Primary amine (Nucleophilic)

Strategic Workflow: Amide Coupling (The Gold Standard)

The most frequent application of mPEG2-NH2 is reacting it with a carboxylic acid-functionalized scaffold to form a stable amide linkage.

Protocol A: HATU-Mediated Amide Bond Formation

Rationale: HATU is selected over EDC/NHS for organic phase synthesis due to faster kinetics and higher yields with sterically hindered acids, common in drug scaffolds.

Reagents:

  • Substrate: Carboxylic Acid-containing small molecule (1.0 equiv).[1]

  • Linker: mPEG2-NH2 (1.2 – 1.5 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M).

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid substrate in anhydrous DMF.

  • Deprotonation: Add DIPEA via syringe. Stir for 5 minutes.

  • Pre-activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).

  • Addition: Add mPEG2-NH2 dropwise.

    • Expert Tip: Although mPEG2-NH2 is a liquid, diluting it in a small volume of DMF ensures accurate volumetric addition and prevents localized high concentrations.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Substrate Mass + 119.16 - 18.02).

  • Quenching: Dilute with Ethyl Acetate (EtOAc).

  • Workup (Critical Step):

    • Wash the organic layer with 10% Citric Acid or 1N HCl (3x).

    • Mechanism:[2][3] This converts unreacted mPEG2-NH2 into its ammonium salt, forcing it into the aqueous layer and removing it from the organic product.

    • Wash with Saturated NaHCO₃ (to remove HOBt/HOAt byproducts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

Protocol B: Reductive Amination

Rationale: Used when the scaffold contains an aldehyde. This creates a secondary amine linkage, maintaining a positive charge at physiological pH (unlike the neutral amide).

Reagents:

  • Aldehyde Substrate (1.0 equiv).

  • mPEG2-NH2 (1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: DCE (Dichloroethane) or DCM.

  • Catalyst: Acetic Acid (1 drop, to adjust pH to ~5–6).

Procedure:

  • Dissolve Aldehyde and mPEG2-NH2 in DCE.

  • Add Acetic Acid. Stir for 30 mins to form the imine intermediate.

  • Add STAB. Stir overnight at RT.

  • Quench with Saturated NaHCO₃. Extract with DCM.[5][1][6]

Visualization of Reaction Logic

PEGylation_Workflow Substrate Small Molecule (COOH / CHO) Activation Activation (HATU/DIPEA) Substrate->Activation Step 1 Reagent mPEG2-NH2 (Nucleophile) Coupling Coupling Reaction Reagent->Coupling Step 2 Intermediate Reactive Intermediate Activation->Intermediate Intermediate->Coupling Workup Acidic Workup (Removes Excess Amine) Coupling->Workup Step 3 Product PEGylated Conjugate Workup->Product Final

Figure 1: Logical flow for amide-based conjugation of mPEG2-NH2. Note the critical acidic workup step to remove excess amine reagent.

Purification & Characterization (The "Blind Spot")

A common challenge with mPEG2-NH2 is that the chain itself lacks a UV chromophore.

Detection Strategy:

  • UV Vis: Rely on the scaffold's chromophore. If the small molecule absorbs at 254 nm, the conjugate will too.

  • ELSD (Evaporative Light Scattering Detector): Essential if the scaffold has weak UV absorbance. ELSD detects mass, not light absorption.

  • Ninhydrin Stain (TLC):

    • mPEG2-NH2 (Free Amine) = Positive (Purple/Blue spot).

    • Amide Product = Negative (No reaction).

    • Self-Validation: If your isolated product stains purple, you have residual unreacted amine. Repeat the acidic wash.

Chromatography:

  • Reverse Phase (C18): mPEG2 increases polarity. Expect the conjugate to elute earlier than the hydrophobic parent scaffold but later than the free amine.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Application Focus: PROTAC Linker Design

In PROTAC (Proteolysis Targeting Chimera) development, mPEG2 is a standard linker length.

  • Role: Connects the E3 Ligase Ligand (e.g., Thalidomide) to the Target Protein Ligand.[7]

  • Why mPEG2?

    • Length: ~9–10 Å extended length. Often optimal for spanning the gap in the ternary complex.

    • Solubility: Counteracts the high lipophilicity of the two warheads, improving oral bioavailability.

PROTAC_Design cluster_Linker Linker Domain (mPEG2) TargetLigand Target Protein Ligand (Warhead) Linker mPEG2-NH2 (Solubility + Flexibility) TargetLigand->Linker Amide Bond TernaryComplex Stable Ternary Complex (Degradation) TargetLigand->TernaryComplex E3Ligand E3 Ligase Ligand (e.g., Thalidomide) E3Ligand->TernaryComplex Linker->E3Ligand Ether/Amide Bond

Figure 2: Structural role of mPEG2-NH2 in PROTAC design, bridging two ligands to facilitate protein degradation.

References

  • BroadPharm. Protocol for Amino PEG and Amide Coupling. Retrieved from .

  • BenchChem. Standard Protocol for HATU Peptide Coupling. Retrieved from .

  • MedChemExpress. m-PEG2-O-Ph-NH2 PROTAC Linker Applications. Retrieved from .

  • BOC Sciences. Exploration and innovation of Linker features in PROTAC design. Retrieved from .

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers. J Hematol Oncol. Retrieved from .

Sources

Mastering Bioconjugation: Advanced Reductive Amination Protocols for mPEG2-Amine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds (aldehydes and ketones) using methoxy-poly(ethylene glycol)2-amine (mPEG2-amine) oxalate. It is designed for researchers, scientists, and drug development professionals seeking to leverage PEGylation for modifying small molecules, peptides, or proteins to enhance their therapeutic properties.

The Principle: The Strategic Advantage of Reductive Amination for PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to improve the bioavailability, stability, and circulating half-life of therapeutic molecules while reducing their immunogenicity[1][2]. Among the various conjugation chemistries, reductive amination stands out for its reliability and specificity in forming stable carbon-nitrogen bonds.

The process involves the reaction of a primary amine, in this case, mPEG2-amine, with a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form an imine, which exists in equilibrium with its protonated form, the iminium ion[3][4][5].

  • In Situ Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to a stable secondary amine, completing the conjugation[6][7].

The elegance of this "one-pot" method lies in the choice of a reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound[8][9][10]. This selectivity ensures high yields and minimizes side products[10].

Mechanism of Reductive Amination

Caption: The reductive amination mechanism.

Core Components and Their Scientific Rationale

A successful reductive amination protocol hinges on the careful selection and handling of its core components.

  • mPEG2-Amine Oxalate: This reagent is a high-purity, discrete PEG (dPEG®) amine. Unlike traditional, polydisperse PEGs, its defined molecular weight ensures homogeneity in the final conjugate, which is critical for pharmaceutical applications and simplifies analytical characterization[11]. The oxalate salt form enhances stability for storage. In solution, it dissociates, providing the free amine required for the reaction. A pre-reaction pH adjustment or the use of a buffer is often necessary to neutralize the oxalic acid and achieve the optimal pH for imine formation.

  • Carbonyl-Containing Molecule: The substrate must possess an accessible aldehyde or ketone group. Aldehydes are generally more reactive than ketones due to less steric hindrance[12]. For proteins, aldehydes can be introduced site-specifically by oxidizing the N-terminal serine or threonine residue or through enzymatic modifications.

  • The Reducing Agent (The Key to Selectivity):

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic and most widely used reducing agent for this reaction[7][8]. Its reduced reactivity compared to sodium borohydride (NaBH₄) is its key advantage[9]. The electron-withdrawing cyano group makes it less nucleophilic, rendering it slow to reduce aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate[6][9]. This pH-dependent reactivity allows the one-pot procedure to proceed with high efficiency[4]. Safety Note: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon exposure to strong acids. All reactions and waste should be handled with extreme care in a well-ventilated fume hood.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A safer, non-toxic alternative to NaBH₃CN[10]. STAB is also a mild reducing agent that selectively reduces imines in the presence of carbonyls[3]. It is particularly effective in aprotic solvents but can be sensitive to water and protic solvents like methanol[13].

Experimental Workflow: From Reaction to Characterization

A robust reductive amination protocol integrates the reaction with downstream purification and analysis to ensure the integrity of the final product.

G prep 1. Reagent Preparation - Dissolve Substrate - Prepare mPEG₂-Amine Solution - Buffer Preparation react 2. Reaction Setup - Combine Substrate & mPEG-Amine - Adjust pH to 4.5-6.0 - Add Reducing Agent (NaBH₃CN) prep->react Combine incubate 3. Incubation - Stir at specified temp (4-25°C) - Monitor reaction (HPLC, LC-MS) react->incubate Initiate quench 4. Quenching - Add quenching reagent (e.g., Tris buffer or hydroxylamine) to consume excess reactants incubate->quench Stop Reaction purify 5. Purification - SEC (Size Exclusion) - IEX (Ion Exchange) - RP-HPLC (Reversed Phase) quench->purify Isolate Product analyze 6. Characterization & Validation - SDS-PAGE (Purity) - Mass Spectrometry (Identity, MW) - HPLC (Quantification) purify->analyze Confirm Quality

Caption: A self-validating workflow for PEGylation.

Detailed Application Protocols

Protocol 1: General Reductive Amination of a Small Molecule Aldehyde

This protocol is designed for conjugating mPEG2-amine to a small molecule containing an aldehyde functional group.

Materials:

  • Aldehyde-containing small molecule

  • mPEG2-amine oxalate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • 0.1 M Sodium Phosphate Buffer (pH 7.4)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Reaction vial and magnetic stirrer

Procedure:

  • Substrate Preparation: Dissolve the aldehyde-containing small molecule in anhydrous methanol to a final concentration of 10-20 mM.

  • Amine Preparation: In a separate vial, dissolve mPEG2-amine oxalate in 0.1 M phosphate buffer to a concentration of 100-200 mM.

  • Reaction Setup:

    • Add the aldehyde solution to a reaction vial.

    • Add 1.5 to 3.0 molar equivalents of the mPEG2-amine solution. The excess amine helps drive the imine formation equilibrium forward.

    • Gently stir the mixture for 10 minutes.

    • Crucial Step (pH Adjustment): Monitor the pH of the mixture. Slowly add 1 M HCl dropwise to adjust the pH to approximately 5.5-6.0. This pH range is optimal for efficient imine formation without significantly hydrolyzing the imine back to the reactants[8].

  • Initiation of Reduction:

    • Prepare a fresh solution of NaBH₃CN in anhydrous methanol (e.g., 1 M).

    • Add 1.5 to 2.0 molar equivalents of the NaBH₃CN solution to the reaction mixture. The reducing agent is added after imine formation has begun.

  • Incubation:

    • Seal the reaction vial and stir at room temperature (20-25°C) for 4-16 hours.

    • The reaction progress can be monitored by taking small aliquots and analyzing them via RP-HPLC or LC-MS to track the consumption of the starting aldehyde and the appearance of the PEGylated product peak.

  • Quenching: To stop the reaction and consume excess reducing agent, add 50 µL of acetone and stir for an additional 30 minutes.

  • Purification: The crude reaction mixture can be purified using preparative RP-HPLC to isolate the final conjugate.

  • Validation: Confirm the identity and purity of the product using LC-MS to verify the expected molecular weight and analytical HPLC for purity assessment.

Protocol 2: N-Terminal Reductive Amination of a Protein

This protocol targets the alpha-amine group at the N-terminus of a protein or peptide, which often has a lower pKa than the epsilon-amine groups of lysine residues, allowing for site-selective modification at a lower pH.

Materials:

  • Protein/peptide with an accessible N-terminus (concentration determined by A280)

  • mPEG2-amine oxalate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM MES or phosphate buffer, pH 5.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer (pH 5.0) using a desalting column or dialysis. Adjust the final protein concentration to 1-5 mg/mL.

  • Reaction Setup:

    • In a reaction tube, add the required volume of the protein solution.

    • Add a 20- to 50-fold molar excess of mPEG2-amine oxalate directly to the protein solution as a solid or from a concentrated stock solution. The large excess is required to ensure efficient conjugation at the lower protein concentrations.

    • Gently mix the solution to dissolve the PEG reagent. The buffer should maintain the desired pH.

  • Initiation of Reduction:

    • Add NaBH₃CN from a freshly prepared, concentrated stock solution (e.g., 100 mM in Reaction Buffer) to a final concentration of 20-25 mM.

  • Incubation:

    • Incubate the reaction at 4°C with gentle mixing for 12-24 hours. The lower temperature helps maintain protein stability during the extended reaction time.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris and incubate for 1 hour at 4°C.

  • Purification:

    • The primary goal is to remove unreacted PEG and reducing agent byproducts from the PEGylated protein[14].

    • Size Exclusion Chromatography (SEC): This is the most effective method to separate the high molecular weight PEGylated protein from the small molecule reactants[15][].

    • Ion Exchange Chromatography (IEX): Can be used to separate protein species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges[15][].

  • Validation:

    • SDS-PAGE: A simple, rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein[17].

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides definitive confirmation of the covalent modification by showing the expected mass increase corresponding to the attached mPEG2 moiety[17][18].

    • HPLC (SEC or RP-HPLC): Used to assess the purity and heterogeneity of the final product[1][18].

Optimization and Critical Parameters

The success of reductive amination is highly dependent on several interconnected parameters. The following table summarizes key variables and their typical ranges.

ParameterTypical RangeRationale & Field Insights
pH 4.5 - 6.5This is a critical balance. A pH < 4 can lead to rapid hydrolysis of the imine. A pH > 7 slows down the dehydration step required for imine formation and can reduce the selectivity of NaBH₃CN[8][19].
Molar Ratio (PEG:Substrate) Small Molecule: 1.5:1 to 5:1Protein: 20:1 to 100:1A molar excess of the amine drives the reaction equilibrium towards the imine intermediate. For dilute protein solutions, a much larger excess is needed to achieve a sufficient reaction rate.
Reducing Agent Ratio 1.5 - 2.0 eq. (to amine)A slight excess ensures complete reduction of the imine. Gross excess should be avoided as it can increase the risk of side reactions and complicates purification.
Temperature 4°C to 25°CReactions with stable small molecules can be run at room temperature for faster kinetics. For sensitive biomolecules like proteins, the reaction should be performed at 4°C to preserve their structure and function[20].
Reaction Time 4 - 24 hoursReaction completion should be monitored empirically using an appropriate analytical technique (e.g., HPLC, LC-MS). Extended times may be needed for less reactive ketones or at lower temperatures[21][22].
Solvent MeOH, DCE, THF, Aqueous BuffersFor small molecules, aprotic solvents like Dichloroethane (DCE) or THF are common with STAB[13]. Methanol is often used with NaBH₃CN. For biomolecules, aqueous buffer systems are mandatory.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incorrect pH: pH is outside the optimal 4.5-6.5 range.Inactive Reducing Agent: NaBH₃CN or STAB has degraded due to moisture or age.Verify the pH of the reaction mixture with a calibrated pH meter. Use a fresh bottle of the reducing agent.
Formation of Alcohol Byproduct Reducing Agent is too strong: Using NaBH₄ in a one-pot reaction.Low pH: At very low pH, carbonyl reduction can compete with imine reduction.Switch to a milder reducing agent like NaBH₃CN or STAB[23]. Ensure the pH does not drop below 4.
Multiple PEGylation Sites (Proteins) High pH: At pH > 7, lysine residues (pKa ~10.5) become deprotonated and can compete with the N-terminus.Perform the reaction at a lower pH (5.0-6.0) to protonate lysine amines and favor the more nucleophilic N-terminal alpha-amine.
Protein Aggregation/Precipitation Solvent Incompatibility: Use of organic co-solvents.Protein Instability: The protein is not stable under the reaction conditions (pH, duration).For proteins, always use aqueous buffers. Screen for optimal buffer conditions and consider adding stabilizing excipients. Reduce reaction time or temperature.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Sodium cyanoborohydride. (n.d.). Wikipedia. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

  • Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2018). National Institutes of Health (NIH). [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

  • Optimization of the reaction conditions for the reductive amination of trilaurin. (2020). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). National Institutes of Health (NIH). [Link]

  • An integrated process combining the reaction and purification of PEGylated proteins. (2019). Royal Society of Chemistry. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (2021). ResearchGate. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Purification of pegylated proteins. (2007). PubMed. [Link]

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (n.d.). Springer Nature Experiments. [Link]

  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (2018). PubMed. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

  • Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation in Native Protein Modification. (2016). PubMed. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2017). Royal Society of Chemistry. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Optimization of monomethoxy polyethyleneglycol-modified oxalate decarboxylase by response surface methodology. (2017). PubMed. [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2021). National Institutes of Health (NIH). [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences. [Link]

  • Removal of mPEG from the crude reaction mixture of exemplary bioconjugate. (2018). ResearchGate. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). American Chemical Society. [Link]

  • Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. (2012). ACS Publications. [Link]

  • Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. (2021). National Institutes of Health (NIH). [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ResearchGate. [Link]

Sources

Application Note: Synthesis and Optimization of PROTAC Linkers Utilizing mPEG2-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system, inducing the selective degradation of disease-causing proteins[1]. A fully functional PROTAC requires three components: a target protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a bifunctional chemical linker connecting the two[1]. The linker is a critical variable that dictates the PROTAC's solubility, cell permeability, and the spatial dynamics of the ternary complex[1].

The Specific Role of mPEG2-Amine: While standard PROTACs require bifunctional linkers (e.g., NH2-PEG2-COOH), mPEG2-amine (methoxy-PEG2-amine, CAS 31576-51-9) is a mono-functionalized PEG derivative[2]. Because the methoxy group is unreactive under standard coupling conditions, mPEG2-amine is strategically utilized in PROTAC development to synthesize negative control molecules [3]. By coupling mPEG2-amine to an E3 ligase ligand (e.g., Thalidomide or VHL-COOH), researchers create a "capped" ligand. This capped molecule mimics the steric and pharmacokinetic properties of the active PROTAC but fundamentally cannot bind the POI, serving as an essential control to validate that protein degradation is driven by ternary complex formation rather than off-target effects.

Pathway cluster_0 Active Bifunctional PROTAC cluster_1 mPEG2-amine Capped Control POI Target Protein PROTAC PROTAC Molecule POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub Ubiquitination & Degradation E3->Ub POI2 Target Protein Control mPEG2-Capped Ligand E3_2 E3 Ligase Control->E3_2 NoUb No Degradation E3_2->NoUb

Mechanism of active PROTAC ternary complex vs. mPEG2-amine capped negative control.

Reagent Specifications & Quantitative Data

To ensure reproducibility, the physical properties of the linker and the optimized coupling conditions are summarized below.

Table 1: Physicochemical Properties of mPEG2-Amine
PropertySpecification
Chemical Name 2-(2-Methoxyethoxy)ethanamine[2]
CAS Number 31576-51-9[2]
Molecular Weight 119.16 g/mol [2]
Formula C5H13NO2[2]
Physical State Liquid (Colorless to light yellow)
Storage Conditions -20°C to -80°C (Protect from light and moisture)[3]
Table 2: Optimized Amide Coupling Parameters
ComponentReagent ChoiceEquivalentsRationale
Coupling Agent HATU1.2 eqGenerates a highly reactive 7-azabenzotriazole active ester; overcomes steric hindrance in complex ligands.
Base DIPEA3.0 eqNon-nucleophilic base; deprotonates the acid without degrading the active ester intermediate.
Solvent Anhydrous DMF0.1 MSolubilizes hydrophobic E3 ligands; anhydrous state prevents ester hydrolysis.

Experimental Protocol: Amide Coupling Workflow

This protocol outlines the synthesis of an mPEG2-capped E3 ligase ligand (e.g., Thalidomide-COOH). The methodology relies on a self-validating system , utilizing in-process LC-MS controls to guarantee that each step has reached completion before proceeding.

Workflow A 1. Ligand Activation (Ligand-COOH + HATU/DIPEA) B 2. Linker Addition (Add mPEG2-amine) A->B C 3. Reaction Monitoring (LC-MS / TLC) B->C D 4. Quenching & Extraction (H2O / EtOAc) C->D E 5. Purification (Flash Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Step-by-step synthetic workflow for mPEG2-amine amide coupling.

Step 1: Activation of the Carboxylic Acid Ligand
  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Dissolution: Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 30 minutes.

    • Self-Validating Check: Remove a 2 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The mass of the free acid must be completely replaced by the mass of the active ester. If unreacted acid remains, add an additional 0.2 eq of HATU.

Step 2: Conjugation with mPEG2-Amine
  • Linker Addition: Once activation is confirmed, add mPEG2-amine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir continuously at room temperature for 2 to 4 hours.

    • Self-Validating Check: Perform a second LC-MS analysis. The active ester mass should disappear, replaced by the desired product mass. If the active ester remains, the amine may be degraded; if the free acid reappears, moisture has caused hydrolysis.

Step 3: Quenching and Extraction
  • Quenching: Quench the reaction by adding a minimal volume of saturated NH4Cl aqueous solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality Note: PEGylated compounds exhibit high water solubility. Using excessive water during quenching will trap your product in the aqueous phase[4]. Keep aqueous volumes strict and minimal.

  • Washing: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-10% MeOH in DCM).

  • Pool the product-containing fractions (verified by TLC/LC-MS) and evaporate to yield the pure mPEG2-capped ligand.

Troubleshooting & Optimization

Synthesizing PEGylated molecules often presents unique challenges regarding yield and isolation. The logical flowchart below addresses the most common points of failure.

Troubleshooting Start Low Yield in mPEG2-Amine Coupling? Q1 Is Starting Material Consumed? Start->Q1 No No: Incomplete Activation Q1->No LC-MS shows unreacted acid Yes Yes: Product Loss During Workup? Q1->Yes LC-MS shows product formed Sol1 Action: Check HATU/DIPEA freshness, increase reaction time. No->Sol1 Sol2 Action: Back-extract aqueous layer, minimize water volume. Yes->Sol2

Logical troubleshooting flowchart for low yield in PEGylated PROTAC synthesis.

Critical Issue: Product Loss During Workup The most frequent cause of low yield in PEG-amine couplings is not chemical failure, but physical loss. The high water solubility imparted by the PEG2 chain can lead to the product remaining in the aqueous phase during liquid-liquid extraction[4].

  • Optimization: To mitigate this, drastically reduce the amount of water used during the quenching step. If product loss is still observed via LC-MS of the aqueous layer, back-extract the aqueous phase with a more polar organic solvent, such as a 9:1 mixture of DCM:Isopropanol, to recover the highly soluble PEGylated conjugate[4].

References

  • [1] BenchChem. "Application Notes and Protocols for PROTAC Synthesis using Fmoc-N-amido-PEG2-alcohol". Benchchem.com. 1

  • [3] MedChemExpress. "m-PEG2-Amine | ADC/PROTAC Linker". Medchemexpress.com. 3

  • [2] Huateng Pharma. "mPEG2-NH2 | CAS:31576-51-9". Huatengsci.com. 2

  • [4] BenchChem. "Troubleshooting low yield in PROTAC synthesis using PEG linkers". Benchchem.com.4

Sources

reaction stoichiometry for PEG-amine oxalate in EDC/NHS coupling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Reaction Stoichiometry for PEG-Amine Oxalate in EDC/NHS Coupling

Introduction: The Bedrock of Bioconjugation

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, surfaces, or nanoparticles is a foundational technique. Among the most robust and versatile methods is the carbodiimide reaction, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds between a carboxyl group and a primary amine.[1][2] This "zero-length" crosslinking chemistry is pivotal in PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules.[3] PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules by increasing solubility, improving in vivo stability, and reducing immunogenicity.[4][5]

This guide provides a deep dive into the stoichiometric considerations and practical protocols for coupling PEG-amine, specifically in its common salt form, PEG-amine oxalate, to carboxyl-containing molecules or surfaces. As Senior Application Scientists, our goal is not just to provide a protocol but to illuminate the chemical principles that govern success, enabling researchers to troubleshoot and optimize their specific applications with confidence.

Understanding the Reagents

EDC/NHS: The Activation Powerhouse

The EDC/NHS system works in a two-stage process. First, EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[6][7] This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and terminate the reaction.[6] The addition of NHS or its water-soluble analog, Sulfo-NHS, is crucial as it reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[8] This semi-stable ester is less susceptible to hydrolysis, significantly increasing the efficiency of the subsequent coupling to a primary amine.[1]

PEG-Amine Oxalate: The Nucleophile

PEG-amine is a linear polymer terminating in a primary amine group (-NH₂), which acts as the nucleophile in the coupling reaction. It is often supplied as an oxalate salt (a salt formed with oxalic acid) to improve its stability and handling as a crystalline solid. In solution, the salt dissociates into the protonated PEG-amine (PEG-NH₃⁺) and the oxalate counter-ion.

It is critical to understand that the reactive species is the deprotonated primary amine (PEG-NH₂), which is in a pH-dependent equilibrium with its protonated, unreactive form.[9] The presence of the oxalate counter-ion means that when weighing the reagent, the molecular weight of oxalic acid must be included for accurate molar calculations. The ultimate pH of the reaction buffer, not the oxalate counter-ion, will dictate the availability of the nucleophilic amine for coupling.

The Cornerstone of Success: Reaction Stoichiometry and Environment

The efficiency of the EDC/NHS coupling reaction is a direct function of the molar ratios of the reactants and the physicochemical environment, particularly pH.

pH Optimization: A Two-Act Play

The two stages of the reaction have distinct optimal pH ranges, making a two-step protocol the gold standard for maximizing yield.[9][10]

  • Activation Step (Carboxyl Activation): This stage is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[7][9][10] This pH range promotes the reaction of EDC with the carboxyl group while minimizing the hydrolysis of the O-acylisourea intermediate.

  • Coupling Step (Amine Reaction): The nucleophilic attack of the primary amine on the NHS-ester is most efficient at a pH of 7.0 to 8.5 .[10][11] In this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, leading to an efficient reaction.[9] Performing the reaction above pH 8.5 is generally not recommended, as the hydrolysis of the NHS-ester accelerates dramatically, with a half-life of only about 10 minutes at pH 8.6.[9]

Molar Ratios: Driving the Reaction Forward

Optimizing the molar ratios of EDC, NHS, and PEG-amine relative to the carboxyl groups is essential. While empirical optimization is always recommended for a specific system, the following table provides validated starting points.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

Reagent Molar Ratio (relative to Carboxyl Groups) Rationale
EDC 2 - 10 fold excess To drive the initial activation of carboxyl groups efficiently.[10][12]
NHS/Sulfo-NHS 2 - 5 fold excess To efficiently convert the unstable O-acylisourea intermediate to the more stable NHS-ester, minimizing side reactions.[12] A higher NHS:EDC ratio can improve efficiency.[1]

| PEG-Amine Oxalate | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product. The optimal ratio is highly dependent on the application (e.g., maximizing surface density vs. achieving mono-PEGylation of a protein).[13] |

Buffer Selection: The Silent Partner

The choice of buffer is critical. The cardinal rule is to avoid buffers containing primary amines or carboxylates , as they will compete in the reaction.[12][14]

Table 2: Buffer Selection Guide for EDC/NHS Reactions

Reaction Step Recommended Buffers Buffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)[7][10] Acetate, Citrate (contain carboxylates)[14]

| Coupling (pH 7.0-8.5) | PBS (Phosphate-Buffered Saline), HEPES, Borate[4] | Tris, Glycine (contain primary amines)[4][14] |

Visualizing the Mechanism and Workflow

To fully grasp the process, it is helpful to visualize both the chemical transformations and the experimental workflow.

EDC_NHS_Mechanism cluster_activation Activation Stage (pH 4.5 - 6.0) cluster_coupling Coupling Stage (pH 7.0 - 8.5) Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC O_Acylisourea->Molecule_COOH Hydrolysis NHS_Ester Amine-Reactive NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS_Ester->Molecule_COOH Hydrolysis Final_Conjugate Molecule-CONH-PEG (Stable Amide Bond) NHS_Ester->Final_Conjugate + PEG-NH₂ PEG_Amine PEG-NH₂

Caption: The two-stage mechanism of EDC/NHS coupling with PEG-Amine.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Reagent_Prep 1. Prepare Buffers & Reagent Stocks (Equilibrate EDC/NHS to RT) Substrate_Prep 2. Prepare Carboxylated Molecule/Surface Reagent_Prep->Substrate_Prep Activation 3. Activate Carboxyl Groups (Add EDC/NHS in MES Buffer, pH 5-6, 15-30 min) Substrate_Prep->Activation pH_Adjust 4. Adjust pH / Buffer Exchange (to pH 7.2-8.0) Activation->pH_Adjust Coupling 5. Add PEG-Amine Oxalate (React 2h at RT or O/N at 4°C) pH_Adjust->Coupling Quench 6. Quench Reaction (Add Tris, Glycine, or Hydroxylamine) Coupling->Quench Purification 7. Purify Conjugate (Dialysis, SEC, etc.) Quench->Purification Characterization 8. Characterize Product (HPLC, MALDI-TOF MS) Purification->Characterization

Caption: A typical experimental workflow for a two-step EDC/NHS PEGylation.

Experimental Protocols

The following protocols provide a robust framework for common applications. Remember to allow all powdered reagents like EDC and NHS to warm to room temperature before opening to prevent moisture condensation, which can lead to inactivation.[6][10]

Protocol 1: Two-Step PEGylation of a Carboxyl-Containing Protein in Solution

This protocol is designed to maximize conjugation efficiency while minimizing protein cross-linking.

Materials:

  • Carboxyl-containing protein (Protein-COOH)

  • PEG-Amine Oxalate

  • EDC Hydrochloride

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]

  • Desalting column (e.g., PD-10) for purification[10]

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[15]

    • Dissolve the Protein-COOH in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the PEG-Amine Oxalate in Coupling Buffer.

  • Activation of Carboxyl Groups:

    • To the Protein-COOH solution, add EDC and Sulfo-NHS. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[16]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10][15]

  • Buffer Exchange (Crucial Step):

    • Immediately remove excess EDC and Sulfo-NHS and simultaneously exchange the buffer to the Coupling Buffer using a desalting column equilibrated with Coupling Buffer.[10][17] This step raises the pH for optimal amine coupling and prevents EDC from reacting with carboxyl groups on the PEG-amine reagent if it has any.

  • Coupling Reaction:

    • Add the PEG-Amine Oxalate solution to the activated, buffer-exchanged protein solution. Use a 10- to 20-fold molar excess of PEG-Amine relative to the protein as a starting point.[13]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS-esters.[15] Incubate for 15-30 minutes.[10]

  • Purification:

    • Remove unreacted PEG-Amine and other small molecules by passing the reaction mixture through a desalting column or by using dialysis.[10][13]

Protocol 2: Immobilization of PEG-Amine onto a Carboxylated Surface

This protocol is adapted for functionalizing surfaces like nanoparticles, beads, or sensor chips.

Materials:

  • Carboxylated Surface (e.g., magnetic beads, nanoparticles)

  • PEG-Amine Oxalate

  • EDC Hydrochloride

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0[14][18]

  • Coupling Buffer: PBS, pH 7.2-8.5[14][18]

  • Washing Buffer: PBS with 0.05% Tween-20[18]

  • Blocking/Quenching Buffer: 100 mM Ethanolamine or 1 M Tris-HCl, pH 8.0[15][18]

Procedure:

  • Surface Preparation:

    • Wash the carboxylated surface 2-3 times with Activation Buffer to remove preservatives and equilibrate the surface.[19] If using beads, use centrifugation or magnetic separation to pellet them between washes.

  • Activation of Surface Carboxyls:

    • Resuspend the surface in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer and add them to the surface suspension. A typical concentration is ~2-4 mM EDC and ~5-10 mM Sulfo-NHS.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[14]

  • Washing:

    • Pellet the surface and wash 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and Sulfo-NHS.[14][15] This step is crucial to prevent EDC-mediated crosslinking of the PEG-Amine.

  • Coupling Reaction:

    • Resuspend the activated surface in Coupling Buffer.

    • Immediately add the dissolved PEG-Amine Oxalate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[15]

  • Blocking Unreacted Sites:

    • Pellet the surface and wash once with Coupling Buffer.

    • To block any remaining active NHS-ester sites, resuspend the surface in Blocking/Quenching Buffer and incubate for 30 minutes.[15][18]

  • Final Washes:

    • Wash the surface thoroughly 3-5 times with Washing Buffer to remove non-covalently bound molecules.[19] The functionalized surface is now ready for use or storage.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems and provides logical solutions.

Table 3: Troubleshooting Guide for EDC/NHS PEGylation

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS: Reagents were exposed to moisture.[10][13] Use fresh reagents. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[10][14]
Incorrect pH: Buffer pH was outside the optimal range for either activation or coupling.[13] Verify the pH of your buffers. For maximum efficiency, use the two-step pH protocol (activate at pH 4.5-6.0, couple at pH 7.0-8.5).[9][10]
Competing Nucleophiles: Buffers (e.g., Tris, Glycine) or other sample components contain primary amines.[13][14] Use non-amine buffers like MES, PBS, HEPES, or Borate. Purify your target molecule if necessary.[4]
Hydrolysis of NHS-Ester: Too much time elapsed between the activation and coupling steps. Perform the coupling step immediately after activation/washing. Keep activated intermediates on ice if a short delay is unavoidable.[13]
Precipitation of Protein during Reaction High Degree of PEGylation: Excessive modification can alter protein solubility. Reduce the molar excess of the activated PEG reagent. Optimize stoichiometry to target a lower degree of substitution.[13]
Incorrect Buffer Conditions: The protein may be unstable at the reaction pH or concentration. Ensure the protein is in a buffer that maintains its stability and solubility throughout the pH transitions.

| Difficulty Removing Byproducts | Inefficient Purification Method: The chosen method (e.g., dialysis, SEC) is not suitable for the size difference between the product and contaminants.[10] | For large protein conjugates, size exclusion chromatography (desalting columns) or dialysis are effective.[10] Ensure the correct column matrix or dialysis membrane molecular weight cut-off (MWCO) is used.[13] |

Characterization of the Final Conjugate

Confirmation of successful PEGylation is a critical final step. A multi-pronged approach is often necessary to fully characterize the conjugate.

  • Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. Successful PEGylation will result in a significant increase in the apparent molecular weight, causing the conjugate to elute earlier than the unmodified molecule.[20]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a direct measurement of the molecular weight. It can confirm the covalent attachment of PEG chains and determine the degree of PEGylation (i.e., the number of PEG chains attached per molecule).[21][22] The mass spectrum of a PEGylated product will show a distribution of peaks, with each peak differing by approximately 44 Da, the mass of the ethylene glycol monomer unit.[3]

  • SDS-PAGE: For protein conjugates, SDS-PAGE can provide a qualitative assessment of PEGylation. The PEGylated protein will migrate more slowly than its unmodified counterpart, appearing as a "smear" or a band of higher molecular weight.[10]

By understanding the underlying chemistry, carefully controlling the stoichiometry and reaction environment, and validating the outcome with appropriate analytical techniques, researchers can confidently and reproducibly leverage EDC/NHS chemistry for successful PEG-amine conjugation.

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Bangslabs. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Iacob, R. E., & Iacob, A. S. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 12(2), 71. Retrieved from [Link]

  • ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). Characterization Studies of PEGylated Lysozyme using TSKgel HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]

  • Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • Sudheesh Kumar, P. T., et al. (2022). Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions. International Journal of Biological Macromolecules, 219, 935-945. Retrieved from [Link]

  • Hutanu, D., et al. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from [Link]

  • ResearchGate. (2015). Why might my EDC-NHS coupling of PLGA to PEG be failing?. Retrieved from [Link]

  • Overman, L. E., et al. (2015). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society, 137(36), 11572–11575. Retrieved from [Link]

  • Bruker. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS. Retrieved from [Link]

  • ResearchGate. (2019). Which reagents are not compatible with EDC-NHS coupling reaction?. Retrieved from [Link]

  • ScienceMadness. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

  • ResearchGate. (2022). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH?. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an oxalate-phosphate-amine metal–organic framework (OPA-MOF) exhibiting properties suited for innovative applications in agriculture. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 2-(2-Methoxyethoxy)ethanamine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving 2-(2-Methoxyethoxy)ethanamine oxalate. As a salt, this reagent presents unique challenges that must be addressed to achieve high yields and purity. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 2-(2-Methoxyethoxy)ethanamine oxalate is failing completely. What is the most likely reason?

The most common cause of failure is the acidic nature of the starting material. The amine is supplied as an oxalate salt, meaning the nitrogen's lone pair of electrons is protonated, rendering it non-nucleophilic. For the amide coupling to proceed, this salt must be neutralized in situ or the free amine must be isolated before the reaction. Without a free lone pair, the amine cannot attack the activated carboxylic acid.

Q2: Do I need to add a base to my reaction? If so, how much?

Yes, a base is absolutely essential. You need at least one equivalent of base to neutralize the oxalic acid and liberate the free amine. A second equivalent of base is often required for the coupling reaction itself, especially when using aminium/uronium or phosphonium salt coupling reagents like HATU or PyBOP.[1][2] Therefore, a minimum of 2.0-2.5 equivalents of a non-nucleophilic base is a standard starting point.

Q3: Can I use a base like triethylamine (TEA) or pyridine?

It is highly recommended to use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM).[1][3] Bases like triethylamine or pyridine are more nucleophilic and can compete with your desired amine in attacking the activated carboxylic acid, leading to the formation of unwanted side products and reducing your overall yield.[3]

Q4: Which coupling reagent is best for this amine?

The choice of coupling reagent depends on the complexity and steric hindrance of your carboxylic acid.[4]

  • For routine couplings: Carbodiimides like EDC (water-soluble) or DIC, often with an additive like HOBt, are cost-effective and sufficient.[4][5]

  • For difficult or sterically hindered couplings: Uronium salts like HATU or phosphonium salts like PyBOP are more powerful activating agents that offer higher efficiency, faster reaction rates, and reduced side reactions, making them excellent choices for challenging substrates.[3][4][6]

Troubleshooting Guide: Low Yield & Side Products

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: Low to No Amide Product Formation

If you are observing poor conversion of your starting materials, follow this diagnostic workflow.

G Start Low / No Yield Base_Check Is sufficient base present? (min. 2.0 eq.) Start->Base_Check Reagent_Check Are coupling reagents and solvents fresh and anhydrous? Base_Check->Reagent_Check  Yes Sol_Base Action: Add additional non-nucleophilic base (e.g., DIPEA). Base_Check->Sol_Base No Freebase_Check Was the amine properly freebased prior to reaction? Sol_Freebase Action: Perform an aqueous workup to isolate the free amine before use. (See Protocol 1) Freebase_Check->Sol_Freebase No, in-situ neutralization is failing. Activation_Check Is the carboxylic acid activating properly? Reagent_Check->Activation_Check  Yes Sol_Reagent Action: Use fresh, high-purity reagents and anhydrous solvents. Reagent_Check->Sol_Reagent No Activation_Check->Freebase_Check  Yes Sol_Activation Action: Switch to a more potent coupling reagent (e.g., HATU). Consider pre-activation. Activation_Check->Sol_Activation No G cluster_0 Non-Nucleophilic Oxalate Salt cluster_1 Nucleophilic Free Amine Salt H₂N⁺-R (COO)₂²⁻ Amine H₂N̈-R Salt:f0->Amine:f0 + 2 eq. Base - Base·H₂C₂O₄ note1 Nitrogen lone pair is protonated and unavailable for reaction. note2 Lone pair is available for nucleophilic attack.

Caption: The essential conversion of the amine salt to its free base form.

Side ProductProbable CauseMitigation Strategy
N-Acylurea Using a carbodiimide (EDC, DCC) without an additive. The O-acylisourea intermediate rearranges. [1][7]Add 1.0 equivalent of an additive like HOBt, HOAt, or Oxyma Pure. Keep the reaction temperature low (0 °C to RT). [1]
Guanidinylation of Amine The free amine attacks the guanidinium carbon of HATU or HBTU, capping the amine. [3]Use a slight excess of the carboxylic acid relative to the amine. Ensure proper pre-activation of the acid before adding the amine.
Racemization If your carboxylic acid has a chiral center alpha to the carboxyl group, harsh conditions or the wrong base can cause epimerization.Use HATU or COMU, which are known to suppress racemization. [3][6]Use a weaker base like NMM or 2,4,6-collidine if racemization is severe. [1][3]

Validated Experimental Protocols

Protocol 1: Freebasing 2-(2-Methoxyethoxy)ethanamine Oxalate

This protocol describes a standard aqueous workup to isolate the pure, solvent-free amine, which is a liquid at room temperature. Materials:

  • 2-(2-Methoxyethoxy)ethanamine oxalate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolve the amine oxalate salt in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add 1 M NaOH solution while swirling until the aqueous phase is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine to remove residual water. [8]7. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting clear oil is the free amine. Confirm its identity and purity via NMR or other appropriate analysis before use.

Protocol 2: General Amide Coupling using EDC and HOBt

This is a reliable and cost-effective method for standard couplings.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • Free 2-(2-Methoxyethoxy)ethanamine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (1.5 eq.)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid, HOBt, and the free amine in anhydrous DMF or DCM.

  • Add DIPEA to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts. [8]

Protocol 3: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates or when high yield and speed are critical. [3][6] Materials:

  • Carboxylic Acid (1.0 eq.)

  • Free 2-(2-Methoxyethoxy)ethanamine (1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA or 2,4,6-Collidine (2.0-2.5 eq.)

  • Anhydrous DMF or NMP (to make a 0.1-0.5 M solution)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU to the solution, followed by the base (DIPEA).

  • Pre-activation: Stir this mixture at room temperature for 15-30 minutes. You are forming the highly reactive OAt-active ester. [6]4. Add the free amine to the activated mixture.

  • Stir at room temperature for 1-4 hours. The reaction is often complete much faster than with EDC.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute with a solvent like ethyl acetate and perform an aqueous workup to remove DMF and byproducts like tetramethylurea. [6]

G cluster_0 Preparation cluster_1 Activation cluster_2 Reaction & Monitoring cluster_3 Workup & Purification Acid Carboxylic Acid (1 eq) Coupling_Reagent Coupling Reagent (HATU, EDC, etc.) Acid->Coupling_Reagent Amine Free Amine (1-1.2 eq) Reaction Stir 1-24h at 0°C to RT Amine->Reaction Solvent Anhydrous Solvent (DMF, DCM) Solvent->Acid Pre_Activation Pre-activation (Optional, 15-30 min) Coupling_Reagent->Pre_Activation Coupling_Reagent->Reaction Base Non-nucleophilic Base (DIPEA) Base->Coupling_Reagent Pre_Activation->Reaction Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: A generalized workflow for a typical amide coupling experiment.

Summary of Reagents

Table 1: Comparison of Common Coupling Reagents
ReagentTypeProsCons
EDC·HCl CarbodiimideWater-soluble byproduct, cost-effective. [1][5]Lower reactivity, risk of N-acylurea formation and racemization without additives. [1][9]
HATU Uronium SaltHigh efficiency, fast rates, low racemization, good for hindered substrates. [3][4][6]More expensive, produces tetramethylurea byproduct.
PyBOP Phosphonium SaltHigh efficiency, no risk of amine guanidinylation. [1][4]Produces carcinogenic HMPA byproduct (BOP) or less toxic byproducts (PyBOP). [1]
Table 2: Selection of Non-Nucleophilic Bases
BasepKa of Conjugate AcidKey Features
DIPEA ~10.8Most commonly used, highly sterically hindered, strong base.
NMM ~7.4Weaker base, sometimes preferred to minimize racemization. [1]
2,4,6-Collidine ~7.4Sterically hindered, similar in basicity to NMM, effective at minimizing racemization. [3]

By understanding the critical role of the free amine and carefully selecting your reagents and conditions, you can successfully overcome the challenges associated with using 2-(2-Methoxyethoxy)ethanamine oxalate and achieve high yields in your amide coupling reactions.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Chem-Tech. Retrieved March 7, 2026, from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct search result was a review article summary)
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Simulated reference, as direct search result was a review article summary)
  • Carbodiimide. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved March 7, 2026, from [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Retrieved March 7, 2026, from [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). University of North Georgia. Retrieved March 7, 2026, from [Link]

  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (2014, February 7). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Part 1: The Chemistry & Causality of pH in PEG-Amine Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of PEG-amine oxalate conjugations .

Whether you are coupling a PEG-amine (supplied as a stable oxalate salt) to a carboxylate, or conjugating a free PEG-amine to a highly reactive oxalate-derived active ester, success relies entirely on mastering the causality of pH. This guide provides the mechanistic insights, self-validating protocols, and troubleshooting steps required to ensure robust, reproducible bioconjugation.

Successful PEGylation via amide bond formation requires balancing two competing chemical rates: the nucleophilic attack of the free amine on the activated ester, and the base-catalyzed hydrolysis of that same activated ester[1].

1. The Amine Nucleophilicity Barrier The primary amine on a standard PEG chain has a pKa of approximately 9.7[2]. For the amine to act as a nucleophile, it must be in its deprotonated (free base) state. At a physiological pH of 7.2, less than 0.5% of the amine groups are deprotonated.

2. The Ester Hydrolysis Trap To increase the concentration of the reactive free amine, one might logically increase the pH. However, activated esters (such as N-hydroxysuccinimide or NHS esters) are highly susceptible to hydrolysis. The half-life of an NHS ester is 4 to 5 hours at pH 7.0 (at 0°C), but this stability plummets to just 10 minutes at pH 8.6 (at 4°C)[1].

3. The Oxalate Salt Variable To prevent atmospheric CO₂ degradation (carbamate formation), PEG-amines are frequently synthesized and supplied as stable oxalate salts[3][4]. This is the most common point of failure for junior scientists. When a PEG-amine oxalate salt is dissolved in a standard, weakly buffered aqueous solution, the release of oxalic acid drastically crashes the pH. If the pH drops below 7.0, the amine remains fully protonated, rendering it completely unreactive.

ReactionLogic PEG_Amine_Salt PEG-Amine Oxalate Salt (Protonated, Non-nucleophilic) Base_Addition Add Base / Buffer (pH > 7.5) PEG_Amine_Salt->Base_Addition Neutralization Free_Amine Free PEG-Amine (Deprotonated, Nucleophilic) Base_Addition->Free_Amine pH shifts equilibrium Conjugate PEG Conjugate (Stable Amide Bond) Free_Amine->Conjugate Nucleophilic Attack (Optimal pH 7.5-8.0) Active_Ester Activated Ester (e.g., NHS-Ester) Active_Ester->Conjugate Amidation Hydrolysis Hydrolyzed Ester (Inactive Carboxylate) Active_Ester->Hydrolysis Competing Hydrolysis (Accelerates at pH > 8.0)

Fig 1. Mechanistic pathway of PEG-amine conjugation highlighting pH-dependent competing reactions.

Part 2: Quantitative Data & Optimization Parameters

To establish a self-validating protocol, you must target the "sweet spot" where amine reactivity and ester stability intersect. The table below summarizes the kinetic realities of this reaction.

Table 1: Influence of pH on NHS-Ester Half-Life and PEG-Amine Reactivity

Reaction pHNHS-Ester Half-Life (4°C)PEG-Amine (pKa ~9.7) StateConjugation Efficiency
5.5 > 12 hours> 99.9% ProtonatedZero / Negligible
7.0 4 - 5 hours~0.2% DeprotonatedLow
7.5 ~ 2 hours~0.6% DeprotonatedOptimal Sweet Spot
8.0 ~ 1 hour~2.0% DeprotonatedGood (Requires excess NHS)
8.6 10 minutes~7.4% DeprotonatedPoor (Hydrolysis dominates)

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes a two-step EDC/NHS activation strategy[5][6]. By separating the activation and conjugation steps, we can optimize the pH for each distinct chemical event, ensuring a self-validating workflow where failure points are isolated.

Materials Required:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Strictly avoid amine-containing buffers like Tris)[5].

  • Conjugation Buffer: 0.1 M HEPES or 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 to 8.0.

  • Quenching Buffer: 1 M Hydroxylamine, pH 7.0.

Step-by-Step Methodology:

  • Carboxylate Activation (pH 6.0):

    • Dissolve the carboxylate-containing substrate in the Activation Buffer (pH 6.0). EDC activation is highly efficient in this slightly acidic environment[5][6].

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS).

    • Incubate for 15–30 minutes at room temperature.

  • PEG-Amine Oxalate Preparation & pH Validation (Critical Step):

    • Weigh the PEG-amine oxalate salt and dissolve it in the Conjugation Buffer (pH 7.5–8.0).

    • Self-Validation Checkpoint: Immediately measure the pH of this solution using a micro-pH probe. The oxalic acid counterion will likely lower the pH.

    • Adjust the pH back to 7.5–8.0 using dilute NaOH (0.1 M) before proceeding.

  • Conjugation (pH 7.5–8.0):

    • Rapidly add the activated ester solution from Step 1 to the pH-adjusted PEG-amine solution from Step 2.

    • Incubate the reaction for 2 hours at room temperature, or overnight at 4°C.

  • Quenching & Purification:

    • Add Quenching Buffer (Hydroxylamine) to a final concentration of 10 mM to hydrolyze any unreacted NHS esters[6].

    • Purify the conjugate via size exclusion chromatography (SEC) or dialysis.

Workflow Step1 1. Substrate Activation EDC/NHS in MES Buffer (pH 6.0) 15-30 min, RT Step4 4. Conjugation Reaction Mix Activated Substrate & PEG-Amine Incubate 2 hrs, RT or Overnight, 4°C Step1->Step4 Step2 2. PEG-Amine Prep Dissolve PEG-Amine Oxalate in Conjugation Buffer (pH 8.0) Step3 3. Self-Validation Checkpoint Measure pH. If pH < 7.5, titrate with NaOH back to 7.5-8.0 Step2->Step3 Step3->Step4 Step5 5. Quenching & Purification Add Hydroxylamine (Quench) Desalting Column / Dialysis Step4->Step5

Fig 2. Step-by-step experimental workflow for EDC/NHS mediated PEG-amine oxalate conjugation.

Part 4: Troubleshooting Guides & FAQs

Q1: My conjugation yield dropped to near zero when I switched from a free-base PEG-amine to a PEG-amine oxalate salt. What happened? A1: You likely fell into the oxalate salt trap. Free-base PEG-amines naturally raise the pH of unbuffered water, facilitating their own reaction. Conversely, PEG-amine oxalate salts release oxalic acid upon dissolution[4]. If your conjugation buffer lacked sufficient buffering capacity (e.g., using 10 mM PBS instead of 100 mM HEPES), the pH likely crashed below 6.5. At this pH, the amine is completely protonated and cannot attack the NHS ester. Always verify the pH after dissolving the PEG-amine oxalate.

Q2: I am trying to conjugate a PEG-amine to an activated oxalate linker (e.g., bis-NHS oxalate for a degradable prodrug). Why is my coupling efficiency so low even at pH 7.5? A2: Oxalate active esters are exceptionally electrophilic due to the alpha-dicarbonyl system (two adjacent electron-withdrawing carbonyl groups). This makes them vastly more prone to rapid hydrolysis in aqueous media compared to standard aliphatic NHS esters (like glutarates). For oxalate-ester conjugations, you must avoid aqueous buffers entirely. Perform the reaction in an anhydrous organic solvent (e.g., dry DMSO or DMF) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the PEG-amine.

Q3: Can I perform the EDC activation and the NHS coupling in a single step to save time? A3: While one-pot reactions are possible, they are highly inefficient for this specific chemistry. EDC activation of carboxylates is optimal at pH 4.5–6.0[5]. However, at this acidic pH, the PEG-amine is entirely protonated and unreactive[2]. If you run a one-pot reaction at pH 7.5 to favor the amine, the EDC activation step becomes the bottleneck, as EDC rapidly hydrolyzes at basic pH. The two-step protocol with a pH shift is mandatory for high yields.

Q4: Which buffers must I strictly avoid during the conjugation step? A4: You must strictly avoid any buffer containing primary or secondary amines, as these will competitively react with your activated ester. This includes Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium-based buffers[5][6]. Stick to HEPES, Phosphate, Borate, or Bicarbonate buffers.

Part 5: References

  • 8-ARM POLYETHYLENE GLYCOL DERIVATIVE, MANUFACTURING METHOD AND MODIFIED BIO-RELATED SUBSTANCE THEREBY. EPO. Available at: [Link]

  • OXALATE SALT OF NALOXOL-POLYETHYLENE GLYCOL CRYSTALLINE CONJUGATE. Google Patents. Available at:

Sources

Technical Support Center: Overcoming Solubility Challenges in mPEG2-Amine Synthesis & Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mPEG2-amine workflows. Whether you are synthesizing short-chain PROTAC linkers or utilizing branched macro-PEG amines (e.g., mPEG2-Lys-NH2) for antibody-drug conjugates (ADCs), solubility bottlenecks are a primary cause of reaction failure. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and empirical data to resolve phase separation, precipitation, and extraction issues.

Section 1: The Causality of Solubility Issues in mPEG2-Amine Workflows

Understanding the physical chemistry of mPEG2-amine is the first step in troubleshooting. Solvation issues typically arise from three mechanistic conflicts:

  • The Hydrophobic-Hydrophilic Tug-of-War: During the synthesis of PROTACs or ADCs, mPEG2-amine is often conjugated to highly lipophilic target ligands or cytotoxins. A short PEG2 chain lacks sufficient hydrodynamic volume to mask the hydrophobicity of the payload, leading to immediate aggregation upon amide bond formation.

  • pH-Dependent Amine Protonation: The primary amine terminus is highly sensitive to pH. At pH < 7.0, the amine is protonated (

    
    ), which artificially inflates aqueous solubility but completely halts nucleophilic reactivity. Conversely, at optimal conjugation pH (7.5–8.5), the free amine (
    
    
    
    ) is reactive but makes the intermediate highly susceptible to crashing out of aqueous buffer systems[1].
  • Surfactant Behavior and Emulsions: Because mPEG2-amine possesses both a hydrophilic polyether backbone and organic-soluble terminal groups, it acts as a weak non-ionic surfactant. During liquid-liquid purification, this amphiphilic nature stabilizes stubborn oil-in-water emulsions.

Section 2: Diagnostic FAQ (Troubleshooting Guide)

Q1: My mPEG2-amine precipitates immediately upon addition to the activated NHS-ester of my hydrophobic payload. How do I prevent this? Causality: The rapid formation of the amide bond neutralizes the positively charged amine, abruptly reducing the molecule's polarity. If the reaction is performed in purely aqueous buffers, the resulting conjugate exceeds its thermodynamic solubility limit. Solution: Transition to a mixed-solvent system. Utilize a co-solvent strategy such as 10% DMSO or DMF. For highly recalcitrant PROTAC syntheses, validated protocols recommend a stepwise solvent addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which maintains clear solutions at


[2].

Q2: During liquid-liquid extraction (LLE) of synthesized mPEG2-amine, I get a stubborn emulsion. How can I force phase separation? Causality: The amphiphilic nature of the PEG chain stabilizes micro-emulsions between water and halogenated solvents like dichloromethane (DCM). Solution: Exploit the "salting-out" effect. Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the mPEG2-amine entirely into the organic phase and breaking the emulsion by increasing interfacial tension.

Q3: I am using a branched mPEG2-amine and my conjugation efficiency is extremely low despite clear solutions. Why? Causality: Branched PEG amines provide excellent steric shielding for the final conjugate but introduce significant steric hindrance during the synthesis[3]. If the pH is optimal (7.5–8.5) but the reaction fails, the issue is kinetic. Solution: Increase the molar excess of the branched mPEG2-amine (up to 5-10x) and elevate the reaction temperature slightly (e.g., 30°C) to increase collision frequency, provided the payload is thermally stable.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation steps so you can verify success in real-time.

Protocol A: Optimized Solubilization & Conjugation of mPEG2-Amine

This protocol addresses precipitation during the conjugation of mPEG2-amine to hydrophobic payloads.

  • Preparation of Payload Stock: Dissolve the hydrophobic activated ester (e.g., PROTAC ligand-NHS) in anhydrous DMSO to a concentration of 25 mg/mL.

  • Preparation of mPEG2-Amine Buffer: Dissolve mPEG2-amine in 0.1 M Sodium Bicarbonate buffer (pH 8.2). Causality Note: This pH ensures >90% of the amine is in the reactive free-base form without accelerating NHS ester hydrolysis excessively[4].

  • Stepwise Integration: Dropwise add the DMSO stock to the aqueous mPEG2-amine solution under vigorous vortexing. Maintain a final DMSO concentration of 10-20% (v/v).

  • Surfactant Rescue (If turbidity occurs): If the solution turns cloudy, incrementally add 20% SBE-

    
    -CD (Sulfobutyl ether beta-cyclodextrin) in saline up to 90% of the total volume[2]. The cyclodextrin cavity encapsulates the hydrophobic payload, while the mPEG2 chain remains extended in the aqueous phase.
    
  • Self-Validation Checkpoint: Shine a 633 nm laser pointer through the reaction vial. A successful solubilization will remain optically clear (no Tyndall effect). If the laser beam is visible as a solid line through the liquid, micro-aggregates are present, and more co-solvent is required.

Protocol B: Emulsion-Free Liquid-Liquid Extraction of mPEG2-Amine

This protocol isolates the synthesized mPEG2-amine without phase-separation failures.

  • Quenching: Quench the synthesis reaction with 50 mM ethanolamine to consume unreacted electrophiles.

  • Salting Out: Add solid NaCl to the aqueous reaction mixture until saturation is reached (approx. 360 g/L at 25°C).

  • Extraction: Add an equal volume of Dichloromethane (DCM). Invert gently 10 times. Do not shake vigorously to prevent micro-emulsion formation.

  • Phase Separation: Allow to stand for 15 minutes. The high-density DCM (bottom layer) will contain the mPEG2-amine.

  • Self-Validation Checkpoint: Evaporate a 100 µL aliquot of the top aqueous layer and analyze via TLC (Ninhydrin stain). A negative stain confirms >95% extraction efficiency of the amine into the organic phase.

Section 4: Quantitative Data & Solvent Compatibility

Summarizing the empirical solubility limits helps in selecting the right solvent system before initiating synthesis.

Table 1: Solubility Profile and Co-Solvent Efficacy for mPEG2-Amine Conjugates

Solvent System / AdditiveSolubility Limit (mg/mL)Visual StateMechanistic Role
100% Aqueous Buffer (pH 8.0) < 0.5Turbid / PrecipitateBaseline aqueous solubility of hydrophobic conjugate.
10% DMSO in Aqueous Buffer ~ 1.2Slightly HazyDisrupts hydrophobic stacking of the payload.
10% DMSO + 40% PEG300 + 5% Tween-80

Clear SolutionMicellar encapsulation and co-solvent stabilization.
10% DMSO + 90% (20% SBE-

-CD)

Clear SolutionHost-guest complexation of the hydrophobic moiety.
100% Dichloromethane (DCM) > 50.0Clear SolutionOptimal for extraction; high affinity for PEG backbone.

Section 5: Visualizations

Workflow Start mPEG2-Amine Synthesis Solubility Issue Detected Decision1 Identify Phase of Issue Start->Decision1 Reaction Reaction Phase (Precipitation/Turbidity) Decision1->Reaction Purification Purification Phase (Emulsion/Phase Separation) Decision1->Purification Solvent Add Co-solvents (10% DMSO or SBE-β-CD) Reaction->Solvent pH Check pH (7.5-8.5) Ensure Amine is Free Reaction->pH Extraction Salting-Out Effect Saturate with NaCl Purification->Extraction Temp Temperature Control Avoid Cloud Point Purification->Temp Success Clear Solution Achieved Proceed to Next Step Solvent->Success pH->Success Extraction->Success Temp->Success

Troubleshooting logical workflow for resolving mPEG2-amine solubility and phase separation issues.

Mechanism Protonated Protonated Optimal Optimal pH (7.5-8.5) Free Amine (-NH2) Moderate Solubility High Reactivity Protonated->Optimal Base Addition Conjugate Post-Conjugation Amide Bond Formed Hydrophobic Crash-Out Requires Co-solvents Optimal->Conjugate NHS-Payload

Mechanistic relationship between pH, amine protonation state, and solubility during PEGylation.

References

  • NBInno. "The Chemistry of mPEG-NPC: Understanding Amine Reactivity for PEGylation". NBInno. URL: [Link]

Sources

purification strategies for removing oxalate counterions from products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the removal of oxalate counterions from active pharmaceutical ingredients (APIs). While oxalate is an exceptional counterion for inducing crystallization and isolating basic intermediates during synthesis[1], it is often unsuitable for final drug formulation due to physiological toxicity limits, poor aqueous solubility, or specific pharmacokinetic requirements. Consequently, swapping to a more acceptable counterion (such as a halide/hydrochloride) is a critical step for FDA approval and clinical efficacy[2].

This guide bypasses generic advice to provide you with field-proven, self-validating troubleshooting hubs. Below, we dissect the three primary strategies for oxalate removal, the causality behind their mechanisms, and step-by-step protocols to ensure your purification is successful on the first attempt.

Diagnostic Hub 1: Liquid-Liquid Extraction (Free-Basing)

❓ Frequently Asked Questions

Q: Why am I getting poor recovery of my free base during liquid-liquid extraction (LLE)? A: Poor recovery usually stems from insufficient basification. If you are using a weak base (like


) and the pH only reaches 7–8, your API may still be partially protonated, or the oxalate might remain as a strongly bound mono-anion, forming an emulsion or failing to partition into the organic phase.
🔬 Mechanistic Causality

Oxalic acid is a dicarboxylic acid with


 and 

. Basic APIs (like spirocyclic amines or piperidines) typically have a

between 8 and 10. To completely break the electrostatic interaction of the oxalate salt, the aqueous environment must be raised to a pH significantly above the API's

(ideally pH > 10). At this threshold, the amine is completely neutralized into its lipophilic free base, while the oxalate is fully ionized into a highly hydrophilic dianion (

). This extreme polarity difference drives the free base into the organic layer and traps the oxalate in the aqueous layer[1].
✅ Self-Validating Protocol: LLE Free-Basing
  • Suspension: Suspend the API oxalate salt in a biphasic mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Deionized (DI) water (10 mL/g of solvent each).

  • Basification: Slowly add 2M

    
     dropwise under vigorous stirring until the aqueous layer reaches pH > 10.
    
    • Validation Checkpoint: The cloudy suspension will clarify into two distinct, transparent liquid phases. Verify the aqueous phase pH is

      
       10 using universal indicator paper. If the organic layer remains cloudy, the salt has not fully dissociated.
      
  • Phase Separation: Isolate the organic layer. Extract the remaining aqueous phase once more with a fresh volume of 2-MeTHF.

  • Washing: Wash the combined organic layers with saturated brine to remove any residual sodium oxalate.

    • Validation Checkpoint: Add a few drops of 5%

      
       solution to the discarded aqueous wash. A lack of white precipitate confirms the complete absence of residual oxalate in your organic phase.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free base.
    

Diagnostic Hub 2: Anion Exchange Chromatography (IEX)

❓ Frequently Asked Questions

Q: My API degrades at high pH, making LLE impossible. How can I remove oxalate under mild conditions? A: You must utilize a strongly basic anion exchange resin. This allows you to perform a direct counterion swap (e.g., from oxalate to chloride or acetate) at near-neutral pH, protecting base-sensitive functional groups like esters or lactones.

🔬 Mechanistic Causality

Strongly basic anion exchange resins (featuring quaternary ammonium functional groups) operate on a strict selectivity hierarchy based on charge density and hydration radius. Divalent anions like oxalate have a profoundly higher binding affinity for the resin matrix than monovalent anions like chloride[3]. When an API oxalate solution is passed through a column packed with a chloride-form resin, the resin quantitatively traps the oxalate dianions and releases equivalent chloride ions into the mobile phase, effectively swapping the counterion without altering the pH[4].

✅ Self-Validating Protocol: IEX Counterion Swap
  • Resin Preparation: Swell a strongly basic anion exchange resin (e.g., Amberlite IRA-400, Cl⁻ form) in DI water for 2 hours.

  • Column Conditioning: Pack the resin into a glass chromatography column. Flush with 1M

    
     (3 column volumes, CV) to ensure 100% chloride saturation, followed by DI water (5 CV) to remove excess acid.
    
    • Validation Checkpoint: Test the column effluent with pH paper; it must read exactly ~7.0. This guarantees no residual acid is present to degrade your incoming API.

  • Loading: Dissolve the API oxalate in a minimum volume of DI water or aqueous methanol. Load onto the column at a controlled flow rate of 1–2 mL/min.

  • Elution: Elute with DI water or aqueous methanol.

    • Validation Checkpoint: Monitor the eluate via UV-Vis. To confirm the counterion swap is successful, add a drop of

      
       to a fraction containing the API; an immediate white precipitate (
      
      
      
      ) validates that the API is now a chloride salt.

Diagnostic Hub 3: Calcium Precipitation

❓ Frequently Asked Questions

Q: My API is highly water-soluble, meaning LLE fails, and I don't have the equipment for column chromatography. What is the alternative? A: You can force the oxalate out of solution using targeted precipitation. By introducing a calcium salt, you can exploit the exceptionally low solubility of calcium oxalate to crash the counterion out of your aqueous product mixture.

🔬 Mechanistic Causality

Calcium oxalate is notoriously insoluble in water, possessing a solubility product constant (


) of approximately 

. By adding a stoichiometric amount of calcium chloride (

) to an aqueous solution of your API oxalate, the thermodynamic equilibrium is driven entirely toward the formation of solid calcium oxalate. The oxalate is physically removed from the system as a precipitate, leaving the highly soluble API hydrochloride salt dissolved in the supernatant.
✅ Self-Validating Protocol: Calcium Precipitation
  • Dissolution: Dissolve the API oxalate completely in a 1:1 mixture of Ethanol and DI water.

  • Precipitation: Add 1.05 molar equivalents of

    
     (prepared as a 1M aqueous solution) dropwise at room temperature under rapid stirring.
    
    • Validation Checkpoint: The immediate formation of a fine, milky white precipitate (

      
      ) visually validates the displacement reaction.
      
  • Maturation: Stir the suspension for 2 hours. This allows for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, significantly improving the filterability of the notoriously fine calcium oxalate.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Validation Checkpoint: The resulting filtrate must be optically clear. Add one additional drop of

      
       to the filtrate; if no further cloudiness develops, you have validated the complete removal of oxalate.
      
  • Recovery: Concentrate the filtrate under vacuum to isolate the API chloride salt.

Quantitative Strategy Matrix

Use the following data summary to compare the efficiency and operational parameters of each purification strategy.

StrategyMechanism of ActionOptimal API ProfileScalabilityTypical Oxalate Removal Efficiency
Liquid-Liquid Extraction pH-driven phase separationLipophilic free base, stable at pH > 10High (Standard reactors)> 99.0%
Anion Exchange (IEX) Affinity-driven counterion swapWater-soluble, pH-sensitiveMedium (Requires column packing)> 99.5%
Calcium Precipitation

-driven thermodynamic precipitation
Water-soluble, neutral pH requiredHigh (Simple filtration)~ 95.0 - 98.0%

Decision Workflow

To prevent experimental dead-ends, follow this logical decision tree to select the optimal oxalate removal strategy based on the intrinsic physicochemical properties of your specific API.

OxalateWorkflow Start API Oxalate Salt Lipophilic Is the API free base lipophilic? Start->Lipophilic LLE Liquid-Liquid Extraction (pH > 10, Organic Extraction) Lipophilic->LLE YES Sensitive Is the API sensitive to strong acids/bases? Lipophilic->Sensitive NO Precip Calcium Precipitation (Neutral pH, Aqueous) Sensitive->Precip YES IEX Anion Exchange Resin (Counterion Swap) Sensitive->IEX NO

Workflow for selecting an optimal oxalate counterion removal strategy based on API properties.

References

1.[4] Title: WO2006041945A2 - A counterion exchange process for peptides | Source: Google Patents | URL: 4 2.[2] Title: Halide counterions in FDA-approved pharmaceutical salts | Source: ResearchGate | URL: 2 3.[1] Title: 2-Oxa-5-azaspiro[3.4]octane oxalate | Source: Benchchem | URL: 1 4.[3] Title: Handbook of Ion Exchange Resins: Their Application to Inorganic Analytical Chemistry | Source: Pageplace | URL: 3

Sources

preventing hydrolysis during 2-(2-Methoxyethoxy)ethanamine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conjugation yields when working with short-chain PEGylation reagents like 2-(2-Methoxyethoxy)ethanamine (also known as mPEG2-amine).

While the amidation chemistry itself is straightforward, the hygroscopic nature of PEG-amines introduces a critical flaw into the system: moisture-driven hydrolysis of the activated intermediate . Whether you are utilizing aqueous EDC/NHS chemistry or anhydrous HATU-mediated coupling, the competing hydrolysis reaction will aggressively outcompete your desired amidation if the microenvironment is not strictly controlled.

This guide is designed to provide you with field-proven, self-validating strategies to suppress hydrolysis and drive your coupling reactions to completion.

Mechanistic Overview: Amidation vs. Hydrolysis

To solve the problem, we must first visualize the competing pathways. The diagram below illustrates how trace moisture and suboptimal pH act as catalysts for the destruction of your activated ester.

G A Carboxylic Acid B Activated Intermediate (NHS / OAt Ester) A->B Activation (EDC/NHS or HATU) D Desired Amide Conjugate B->D Aminolysis (pH 7.2-7.5) E Hydrolyzed Acid (Dead End) B->E Hydrolysis C 2-(2-Methoxyethoxy)ethanamine (Hygroscopic PEG2-Amine) C->D Nucleophilic Attack F Trace Moisture / High pH F->E Accelerates

Reaction pathways: Amidation vs. competing hydrolysis of the activated intermediate.

Quantitative Data: Intermediate Stability & Hydrolysis Kinetics

Understanding the half-life of your activated intermediate is the foundation of a successful protocol. The table below synthesizes the degradation kinetics of common coupling intermediates, dictating your experimental timing.

Coupling SystemActive IntermediateEnvironment / pHTemperatureHalf-Life / StabilityImpact on Coupling Efficiency
EDC / sulfo-NHS NHS EsterAqueous, pH 7.00°C4–5 hours[3]Optimal for slow, controlled amidation
EDC / sulfo-NHS NHS EsterAqueous, pH 8.0Room Temp~1 hour [4]Moderate hydrolysis risk; requires excess amine
EDC / sulfo-NHS NHS EsterAqueous, pH 8.64°C10 minutes [3]Severe hydrolysis; coupling will likely fail
HATU / DIPEA OAt EsterAnhydrous DMF0°C85% intact at 4 weeks[5]Highly stable only if strictly anhydrous
HATU / DIPEA OAt EsterDMF + Trace H₂ORoom Temp< 5 minutesInstantaneous failure; acid is regenerated

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(2-Methoxyethoxy)ethanamine coupling yield so low, even when I use a massive excess of coupling reagent? A1: The primary culprit is the hydrolysis of your activated ester intermediate [1]. 2-(2-Methoxyethoxy)ethanamine is highly hygroscopic. If it absorbs atmospheric moisture during storage, it introduces water directly into your anhydrous reaction (e.g., HATU/DMF). This water instantly hydrolyzes the highly reactive OAt-ester back to the starting carboxylic acid[2]. In aqueous reactions, raising the pH to deprotonate the amine simultaneously accelerates NHS-ester hydrolysis [1].

Q2: What is the optimal pH to balance amine reactivity and NHS-ester stability in aqueous conditions? A2: It requires a strict pH compromise. Primary amines are protonated (-NH3+) and unreactive at low pH, while NHS esters hydrolyze exponentially faster at high pH (half-life of 10 minutes at pH 8.6) [3]. The optimal window for the amidation step is pH 7.2–7.5 [4]. To further suppress hydrolysis, perform the coupling at 4°C, which extends the NHS ester half-life to 4-5 hours [3].

Q3: Can I use a one-pot EDC/NHS reaction for this PEG-amine? A3: While possible, a one-pot reaction forces a suboptimal pH compromise (usually pH ~6.5), leading to sluggish amidation and gradual hydrolysis [1]. A two-step protocol is highly recommended. Activate the carboxylic acid first at pH 5.0–6.0 (using MES buffer) where EDC activation is optimal. Then, raise the pH to 7.2–7.5 before adding the PEG2-amine[1].

Q4: For anhydrous coupling using HATU, what are the critical parameters to prevent degradation? A4: HATU is exquisitely sensitive to moisture. You must use freshly distilled or anhydrous solvents (DMF, DCM) stored over molecular sieves [2]. Furthermore, the choice of base is critical; use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate nucleophilic activation without acting as a competing nucleophile [6].

Troubleshooting Guide

Q: I am recovering nearly 100% of my starting carboxylic acid after the reaction. What went wrong? A: This indicates complete hydrolysis of the activated intermediate before the PEG2-amine could successfully attack.

  • For HATU reactions: Your PEG2-amine or solvent is wet. Solution: Dry the 2-(2-Methoxyethoxy)ethanamine via azeotropic distillation with toluene before use, and ensure your DMF is strictly anhydrous [2].

  • For EDC/NHS reactions: You may be using an incompatible buffer. Solution: Ensure your buffer does not contain competing nucleophiles (e.g., Tris or glycine) which will rapidly cleave the NHS ester. Use PBS or phosphate buffers [4].

Q: My reaction mixture turns cloudy or forms a gel shortly after adding the PEG2-amine. How do I fix this? A: Poor solubility of the intermediate or over-saturation. Excess HATU can sometimes lead to precipitation of uronium byproducts [6].

  • Solution: Switch to a more polar solvent mixture (e.g., adding 10% NMP to your DMF) to improve dissolution, and ensure you are not exceeding a 1:1.2 stoichiometric ratio of Acid:HATU [6].

Q: My batch-to-batch yields are highly inconsistent, ranging from 20% to 80%. What is the variable? A: Variable water content in your reagents. Because 2-(2-Methoxyethoxy)ethanamine is hygroscopic, repeated opening of the bottle in humid air allows water to accumulate.

  • Solution: Store the PEG-amine under argon/nitrogen at -20°C. Aliquot the reagent upon first opening to avoid repeated freeze-thaw cycles and atmospheric exposure. Additionally, verify your HATU activity; solid HATU degrades over time and should be stored at -20°C [5].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without verifying the success of the previous one.

Protocol A: Two-Step Aqueous EDC/NHS Coupling

Causality Focus: Using two distinct pH environments prevents EDC from hydrolyzing prematurely and protects the NHS ester until the amine is introduced.

  • Activation (pH 5.0–6.0): Dissolve the carboxylic acid-containing molecule in dry MES buffer (0.1 M, pH 5.5). Causality: EDC activation is most efficient at slightly acidic pH, and NHS ester hydrolysis is minimized here [1].

  • Reagent Addition: Add EDC (10 eq) and sulfo-NHS (10 eq). React for 15-30 minutes at room temperature.

  • Validation & Buffer Exchange: Rapidly adjust the pH to 7.2–7.5 using 10X PBS, or perform a quick desalting column step (e.g., Zeba spin column) equilibrated with PBS (pH 7.4). Self-Validation: Desalting removes unreacted EDC, preventing cross-linking side reactions [4].

  • Conjugation: Immediately add 2-(2-Methoxyethoxy)ethanamine (10-50 eq). Incubate at 4°C for 2 hours. Causality: Lowering the temperature to 4°C extends the NHS ester half-life, allowing the amidation to outcompete hydrolysis [3].

  • Quenching: Quench with 20 mM Tris-HCl (pH 8.0) for 15 minutes to deactivate any remaining unreacted NHS esters.

Protocol B: Anhydrous HATU-Mediated Coupling

Causality Focus: Pre-activation monitoring ensures the acid is fully converted before introducing the moisture-prone PEG-amine.

  • Substrate Preparation: Dry the 2-(2-Methoxyethoxy)ethanamine over 3Å molecular sieves for 24 hours prior to use, or perform an azeotropic distillation with dry toluene. Causality: Removing trace water prevents the instant hydrolysis of the HATU-activated OAt ester[2].

  • Pre-Activation: In a flame-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 2–5 minutes at room temperature. Causality: DIPEA provides the basic environment for activation without acting as a competing nucleophile [6].

  • Self-Validation Step: Monitor the reaction via TLC or LC-MS. Do not add the amine until the starting carboxylic acid is completely consumed and converted to the active ester.

  • Coupling: Add the dried 2-(2-Methoxyethoxy)ethanamine (1.2 eq) dropwise. Stir at room temperature for 1–2 hours.

  • Workup: Quench the reaction with a mild aqueous acid (e.g., 1% TFA in water or saturated NH₄Cl) to hydrolyze excess HATU and prevent further side reactions [6].

References

  • Survival Technologies. "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls." Available at: [Link]

  • nanoComposix. "Experiment #2 - Reaction Buffer Screen." Available at: [Link]

  • Online Inhibitor. "HATU Peptide Coupling: Precision Amide Bond Formation." Available at: [Link]

minimizing side reactions when using diethylene glycol methyl ether amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Functionalized Glycols. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide designed to troubleshoot and minimize side reactions when working with Diethylene Glycol Methyl Ether Amine (mPEG2-NH₂). This molecule is deceptively simple; while the primary amine suggests standard conjugation chemistry, the ether backbone and hygroscopic nature introduce "silent" variables that often degrade yield and purity.

Technical Guide: Minimizing Side Reactions with mPEG2-NH₂

Pre-Reaction Integrity: The "Silent" Contaminants

Before you even begin your reaction, two invisible side reactions may have already compromised your reagent: Carbamate Formation and Peroxide Accumulation .

  • The Issue: Primary amines are basic and highly nucleophilic. Upon exposure to atmospheric

    
    , they rapidly form carbamate salts. This "masks" the amine, rendering it non-reactive toward your target electrophile (e.g., NHS ester).
    
  • The Secondary Issue: The ether backbone (

    
    ) is susceptible to auto-oxidation, forming peroxides. While these don't stop the conjugation, they can oxidize sensitive residues (Methionine, Cysteine, Tryptophan) on your protein payload during the reaction.
    

Protocol: Reagent Validation & Cleanup If your bottle has been open for >1 month or stored without inert gas, perform this validation.

  • Peroxide Test: Dissolve 10 mg of amine in 1 mL water. Add 10 µL of 10% KI solution. A yellow tint indicates peroxides.

    • Correction: Pass liquid neat through a small column of activated alumina to remove peroxides.[1]

  • Carbonate Removal: If the liquid appears viscous or cloudy, or yields are consistently <20%:

    • Dissolve the amine in dry Dichloromethane (DCM).

    • Add anhydrous

      
       (drying agent) and filter.
      
    • Rotary evaporate under Argon/Nitrogen. Do not use a standard air-bleed rotovap.

The Reaction: Controlling the Hydrolysis vs. Aminolysis Competition

The most common application for diethylene glycol methyl ether amine is conjugation to Activated Esters (NHS, STP-ester). The side reaction here is Hydrolysis .

The Mechanism: You are in a race. The Amine attacks the NHS ester (forming the desired Amide), while Water attacks the NHS ester (forming Carboxylic Acid—a dead end).[2]

  • Low pH (< 7.0): The amine is protonated (

    
    ) and non-nucleophilic. Reaction is too slow; hydrolysis wins eventually.
    
  • High pH (> 8.5): The amine is unprotonated and reactive, but hydroxide ions (

    
    ) rapidly hydrolyze the NHS ester. Hydrolysis wins immediately.
    

Data: NHS Ester Half-Life vs. pH Use this table to select your reaction window.

pH ConditionNHS Ester Half-Life (

)
Amine ReactivityRisk Level
pH 7.0 4–5 hoursLowSlow reaction, risk of degradation
pH 8.0 ~1 hourModerateOptimal Balance
pH 8.6 ~10 minutesHighCritical: Reagent hydrolyzes before mixing
pH 9.0+ < 5 minutesVery HighFailure likely due to hydrolysis

Visualizing the Competition Pathway The following diagram illustrates the kinetic competition you must manage.

ReactionCompetition cluster_conditions Critical Control Factors NHS Target-NHS Ester Amide Desired Conjugate (Stable Amide) NHS->Amide Aminolysis (Fast at pH 8.0) DeadEnd Hydrolyzed Acid (Dead End) NHS->DeadEnd Hydrolysis (Fast at pH >8.5) Amine mPEG2-Amine (Nucleophile) Amine->Amide Attacks Carbonyl Water Water/OH- (Competitor) Water->DeadEnd Attacks Carbonyl pH pH Control Temp Temperature

Figure 1: Kinetic competition between Aminolysis (desired) and Hydrolysis (side reaction). Control pH to favor the Green path.

Optimized Protocol: Minimizing Side Reactions

Objective: Conjugate mPEG2-NH₂ to a Protein-NHS ester while minimizing hydrolysis and oxidation.

Step-by-Step Methodology:

  • Buffer Preparation (The "Sweet Spot"):

    • Prepare 100 mM Phosphate Buffer or HEPES, pH 8.0 .

    • Crucial: Do NOT use Tris or Glycine buffers. They contain primary amines and will react with your NHS ester, completely blocking the mPEG2-NH₂.

    • Degas the buffer (sonication or vacuum) to remove dissolved oxygen (minimizes peroxide formation).

  • Solubilization (The "Dry" Start):

    • Dissolve the NHS-ester target in dry DMSO or DMF first. This protects it from hydrolysis until the very last second.

    • Dissolve the mPEG2-NH₂ in the aqueous buffer.

  • The Mixing Event:

    • Add the amine solution to the target solution slowly with gentle agitation.

    • Stoichiometry: Use a 5–10 molar excess of mPEG2-NH₂ over the NHS ester.

    • Why? The excess amine compensates for the portion of NHS ester lost to hydrolysis and drives the reaction kinetics forward (Le Chatelier's principle).

  • Incubation:

    • Incubate for 1–2 hours at 4°C or Room Temperature.

    • Note: 4°C slows down hydrolysis more than it slows down aminolysis, improving the final yield.

  • Quenching (Stopping Side Reactions):

    • Add 1M Tris (pH 8.0) or Glycine to a final concentration of 50 mM.

    • This reacts with any remaining NHS esters, preventing them from reacting non-specifically if the pH drifts later.

Troubleshooting & FAQs

Q1: My reaction yield is near zero, but the NHS ester was fresh. What happened? A: You likely used an incompatible buffer. Did you use Tris, Glycine, or a commercial PBS packet that contains stabilizers? These often contain primary amines that outcompete your mPEG2-NH₂. Always use pure Phosphate or HEPES. Alternatively, your mPEG2-NH₂ may have converted to a carbamate salt during storage. See Section 1 for cleanup.

Q2: The product has a higher molecular weight than expected (Dimerization). A: This occurs if your target molecule has multiple NHS esters (e.g., a protein with many Lysines). The mPEG2-NH₂ is monofunctional, so it cannot crosslink. However, if you are seeing aggregates, it is likely hydrophobic aggregation due to the change in surface charge. Ensure your mPEG density isn't too high, or increase salt concentration (300 mM NaCl) to stabilize the protein.

Q3: How do I remove the excess mPEG2-NH₂ after the reaction? A: Because mPEG2-NH₂ is a small molecule (~120 Da) and hydrophilic:

  • Dialysis: Use a membrane with a 2 kDa or 3.5 kDa MWCO (Molecular Weight Cut-Off). The small amine will pass through; your conjugated protein will not.

  • Desalting Column: Sephadex G-25 or PD-10 columns are highly effective.

  • Do not use precipitation: mPEG2-NH₂ is soluble in almost all organic solvents used for protein precipitation.

Q4: Can I use EDC/NHS to react this amine with a Carboxyl group? A: Yes, but the side reaction profile changes. The major side reaction becomes N-acylurea formation (rearrangement of the intermediate). To minimize this:

  • Activate the Carboxyl with EDC/NHS first in MES buffer (pH 5.5).

  • Rapidly raise the pH to 7.5.

  • Then add the mPEG2-NH₂. Never add the amine during the EDC activation step; it will quench the EDC.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source on NHS/Amine chemistry and hydrolysis rates).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Hydrolysis Rates. Technical Handbook.

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. (Discusses PEG-amine purity and oxidation issues).

  • PubChem. (2025).[3][4] 2-(2-methoxyethoxy)ethanamine Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Overcoming Steric Hindrance with Short-Chain PEG Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center designed for researchers facing steric challenges in bioconjugation. It prioritizes Discrete PEGs (dPEGs) —single molecular weight compounds—as the modern standard for overcoming steric hindrance with precision.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Precision Linker Engineering & Steric Optimization

Core Concept: The "Goldilocks" Zone of Linker Length

Steric hindrance occurs when the spatial bulk of a biomolecule prevents a reactive group from accessing its target.[1][2] In bioconjugation, this often manifests as low conjugation yields or loss of biological activity (ligand binding failure).

The Solution: Short-chain PEG amine linkers (PEG


, where 

to

) act as a "spacer arm."[3] Unlike polydisperse PEGs (e.g., 2 kDa, 5 kDa) which form random coils, short discrete PEGs act as defined rulers, projecting the reactive group just far enough to clear the protein surface without introducing the entropic penalty of a long, flopping polymer chain.
Reference Data: Linker Length Calculator

Use this table to select the specific PEG unit (


) required to bridge the steric gap in your molecule.
PEG Units (

)
Spacer Length (Extended)Application Context
PEG 2 ~9.0 ÅMinimal spacing; improves solubility of hydrophobic small molecules.
PEG 4 ~16.0 ÅStandard. Clears surface of most antibodies (IgG) for labeling.
PEG 8 ~30.0 ÅHigh Steric Bulk. Used when conjugating into deep pockets or recessed clefts.
PEG 12 ~45.0 ÅSurface Coating. Ideal for nanoparticle surfaces (Gold, Silica) to prevent aggregation.
PEG 24 ~85.0 ÅMaximum Reach. Bridges large protein complexes; risks "mushroom" folding if not dense.

Technical Note: Lengths are approximations based on the extended conformation (~3.5 Å per ethylene oxide unit + terminal groups).

Visualization: The Steric Mechanism

The following diagram illustrates how discrete linker length dictates access to a sterically hindered binding pocket.

steric_hindrance cluster_0 Scenario A: Zero/Short Linker cluster_1 Scenario B: Optimal Discrete PEG Protein_A Target Protein (Steric Bulk) Ligand_A Ligand (Blocked) Protein_A->Ligand_A  Steric Clash   (No Binding) Protein_B Target Protein (Steric Bulk) Linker PEG-8 Linker (~30 Å Spacer) Protein_B->Linker Ligand_B Ligand (Accessible) Linker->Ligand_B  Successful   Conjugation

Figure 1: Mechanism of overcoming steric hindrance. Scenario A shows a steric clash preventing binding. Scenario B demonstrates how a defined-length PEG spacer projects the ligand beyond the obstruction.

Troubleshooting Guides (Q&A Format)

Issue 1: "I have zero conjugation yield with my NHS-PEG-Amine."

Diagnosis: The most common cause is hydrolysis of the NHS ester before it encounters the amine, or incorrect pH buffering . NHS esters have a half-life of minutes to hours in aqueous solution depending on pH.

Troubleshooting Protocol:

  • Check Buffer pH: Ensure your reaction buffer is pH 7.2 – 8.5 .

    • Why? Below pH 7.0, the primary amine on your target protein is protonated (

      
      ) and unreactive. Above pH 8.5, hydrolysis of the NHS ester outcompetes the conjugation reaction.
      
  • Eliminate Competing Amines:

    • Critical Check: Are you using Tris or Glycine buffer?

    • Action: Stop immediately. These buffers contain primary amines that will scavenge your NHS-PEG linker. Switch to PBS , HEPES , or Bicarbonate .[4]

  • Solvent Handling: Dissolve the NHS-PEG reagent in anhydrous DMSO or DMF immediately before adding it to the aqueous protein solution. Do not store NHS esters in water.

Issue 2: "My protein precipitated after adding the PEG linker."

Diagnosis: You may have altered the Isoelectric Point (pI) of the protein too drastically, or the local concentration of the hydrophobic linker (before conjugation) caused aggregation.

Troubleshooting Protocol:

  • Check Linker Chemistry: Are you converting positive charges (Lysine amines) to neutral amides? This shifts the pI toward the acidic region.

    • Action: If the protein is near its pI, adjust the buffer pH away from the pI to maintain solubility.

  • Cosolvent Addition: Add water-miscible organic solvent (DMSO/DMF) to the reaction mixture (up to 10-20% v/v) to solubilize the PEG reagent before it conjugates.

  • Stepwise Addition: Do not add the PEG linker in one bolus. Add it in 3-4 aliquots over 15 minutes to prevent local regions of high concentration/precipitation.

Issue 3: "I conjugated successfully, but the biological activity is lost."

Diagnosis: The "Steric Hindrance" problem has been inverted. You have likely PEGylated the active site (Lysine in the binding pocket) or the PEG linker is too short/rigid and is blocking the interface.

Troubleshooting Protocol:

  • Increase Linker Length: If you used PEG4, switch to PEG12 . The extra flexibility allows the ligand to "float" out of the way of the active site.

  • Switch Chemistry: Move from random Lysine conjugation (NHS) to site-specific Cysteine conjugation (Maleimide).

    • Action: Reduce disulfide bonds or introduce a Cysteine via mutagenesis away from the active site.

Validated Protocol: Two-Step EDC/NHS Coupling with PEG Amines[4]

This protocol is designed for conjugating a Carboxyl-containing surface/protein to an Amine-PEG-Ligand . This direction prevents polymerization.

Reagents:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2.

  • EDC (Carbodiimide) & Sulfo-NHS.[4][5]

  • Amine-PEG

    
    -Ligand (Discrete PEG).
    

Workflow:

  • Activation (pH 6.0): Dissolve the carboxylated target in Activation Buffer. Add EDC (10x molar excess) and Sulfo-NHS (25x molar excess). React for 15 minutes at Room Temp.

    • Expert Insight: We use pH 6.0 here because EDC hydrolysis is slower at acidic pH, increasing efficiency.

  • Desalting (Critical): Rapidly pass the activated protein through a desalting column (Zeba spin or PD-10) equilibrated with Coupling Buffer (pH 7.2) .

    • Why? You must remove excess EDC/NHS and quench the acidity. If you add the amine directly to the acidic mix, the amine will be protonated and unreactive.

  • Conjugation (pH 7.2): Immediately add the Amine-PEG

    
    -Ligand to the activated, desalted protein. React for 2 hours at Room Temp.
    
  • Quenching: Add Hydroxylamine or Tris (final 50-100 mM) to quench remaining active esters.

Characterization: How to Verify PEGylation

Since short PEG chains are difficult to see on standard SDS-PAGE (they don't stain well with Coomassie), use these methods:

Method A: TNBS Assay (Colorimetric)
  • Principle: TNBS reacts with free primary amines to generate an orange chromophore (420 nm).

  • Result: As PEGylation proceeds, free amines decrease.[6]

  • Calculation:

    
     Modification = 
    
    
    
    .
Method B: MALDI-TOF Mass Spectrometry
  • Principle: Discrete PEGs add a specific mass.[6]

  • Result: Unlike polydisperse PEGs which create a "smear," discrete PEG4 adds exactly +220.26 Da (approx) per conjugation site. You will see a "ladder" of peaks corresponding to 1, 2, 3... PEGs attached.[3][4][6][7][8][9][10][11][12]

Decision Logic Diagram

troubleshooting_flow Start Start: Evaluate Conjugation CheckYield Is Yield Acceptable? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes LowYield Low/No Yield CheckYield->LowYield No Precipitation Precipitation CheckYield->Precipitation Aggregated CheckPH Check pH: Is it > 7.0? LowYield->CheckPH AddCosolvent AddCosolvent Precipitation->AddCosolvent Add 10% DMSO CheckBuffer Check Buffer: Contains Tris/Glycine? CheckPH->CheckBuffer Yes FixPH Adjust to pH 7.2-8.5 (Deprotonate Amine) CheckPH->FixPH No (<7.0) FixBuffer Switch to PBS/HEPES (Remove Competing Amines) CheckBuffer->FixBuffer Yes

Figure 2: Troubleshooting logic flow for PEG amine conjugation failures.

References

  • National Institutes of Health (NIH). "Amine coupling through EDC/NHS: a practical approach." Methods in Molecular Biology, 2010.[13] [Link]

Sources

Technical Support Center: Amine Oxalate Salt Work-Up & Free-Basing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when isolating free amines from their oxalate salts.

Amine oxalate salts are ubiquitous in drug development due to their high crystallinity, stability, and ability to purge non-basic impurities during isolation[1]. However, the transition from a stable oxalate salt back to a free-base amine is fraught with phase-separation issues, emulsions, and product loss. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-yield recoveries.

Part 1: The Chemistry & Causality of Oxalate Salts

To troubleshoot a work-up, you must first understand the thermodynamic drivers of the system. Oxalic acid is a relatively strong organic dicarboxylic acid with a


 of 1.25 and a 

of 4.28[2]. Most pharmaceutical amines have a

between 8 and 11.

When you basify an amine oxalate salt, you are forcing a double deprotonation of the oxalic acid to form the oxalate dianion (


), while simultaneously deprotonating the amine. The fundamental cause of most work-up failures is inorganic oxalate precipitation . When strong bases like 

are used in highly concentrated aqueous solutions, the resulting sodium oxalate can precipitate at the aqueous-organic interface. This physical barrier traps the free amine, reduces the interfacial tension, and creates intractable Pickering emulsions.
Quantitative Data Summary

To design an effective extraction, compare the solubilities of the inorganic byproducts generated during basification:

Chemical SpeciesKey PropertyValueImplication for Experimental Work-up
Oxalic Acid

,

1.25, 4.28[2]Aqueous pH must be strictly maintained above 7.0 to ensure complete formation of the oxalate dianion.
Sodium Oxalate Aqueous Solubility~37 g/L (20°C)Highly prone to precipitating in concentrated reaction mixtures when

or

is used.
Ammonium Oxalate Aqueous Solubility~52 g/L (20°C)Preferred byproduct. Using

as a base keeps the aqueous layer homogeneous and prevents emulsions[3].
Calcium Oxalate Aqueous Solubility~0.67 mg/L (20°C)Exceptionally insoluble. Deliberate formation of this salt is used to permanently remove oxalate ions from the system[4].
Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing low recovery of my free amine after basifying with


 and extracting with dichloromethane (DCM). Why is my yield dropping? 
A:  The causality here is physical trapping rather than chemical degradation. While sodium oxalate is soluble in water, at the high concentrations typical of a reaction work-up, it rapidly reaches saturation and precipitates at the biphasic interface. This solid layer physically occludes the free amine, preventing it from partitioning into the DCM layer.
Solution: Switch your base to aqueous Ammonium Hydroxide (

) or dilute the aqueous layer by a factor of 3 before extraction. Ammonium oxalate is significantly more soluble and will not crash out at the interface.

Q2: My aqueous/organic extraction has formed a stubborn, milky emulsion. How do I break it? A: Emulsions in oxalate work-ups are almost always "Pickering emulsions," which are stabilized by solid microcrystals of insoluble oxalate salts (often calcium oxalate if tap/hard water was used, or sodium oxalate) resting at the liquid-liquid interface. Solution: Do not rely on brine or extended settling time. The most effective way to break a solid-stabilized emulsion is to filter the entire biphasic mixture through a pad of Celite. This removes the microcrystals, immediately breaking the emulsion and allowing the layers to separate cleanly.

Q3: My target amine is highly water-soluble (polar). How can I isolate the free base without losing it in the aqueous layer during a standard extraction? A: Standard liquid-liquid extraction fails for polar amines because their partition coefficient heavily favors the aqueous layer. Instead, use the Calcium Precipitation Method . By adding Calcium Chloride (


), you exploit the extreme insolubility of calcium oxalate[4]. The oxalate ion is completely removed from the equilibrium as a solid precipitate, leaving only the free amine and inorganic chlorides in solution. You can then filter the solid and evaporate the solvent to recover the amine.
Part 3: Experimental Workflow

Workflow A Amine Oxalate Salt (Suspended in H2O/Organic) B Add Aqueous Base (NH4OH, K2CO3, or NaOH) A->B C Check Aqueous pH (Target: pH > Amine pKa + 2) B->C D Phase Separation (Organic vs. Aqueous) C->D E Does an Emulsion Form? D->E F Filter through Celite (Removes insoluble oxalates) E->F Yes G Extract Organic Layer (Toluene, DCM, or EtOAc) E->G No F->G H Dry over Na2SO4 & Concentrate in vacuo G->H I Isolated Free Amine H->I

Experimental workflow for free-basing amine oxalate salts.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checkpoints to confirm the chemistry is proceeding as intended before you move to the next step.

Protocol A: Standard Mild Basification (The Ammonium Hydroxide Method)

This method is the industry standard for APIs like Escitalopram[3] and Naloxegol[1], as it prevents the precipitation of inorganic oxalates.

  • Suspension: Suspend the crude amine oxalate salt (1.0 eq) in a 1:1 mixture of Deionized Water and Toluene (or Dichloromethane) at room temperature.

  • Basification: Slowly add 16% aqueous

    
     dropwise under vigorous stirring.
    
  • Validation Checkpoint 1 (pH): Stop addition when the aqueous layer reaches a stable pH of 7.5 to 9.0 (depending on the specific amine's

    
    ). The solution must be checked with a calibrated pH meter, not just pH paper, to ensure the oxalic acid is fully neutralized[3].
    
  • Validation Checkpoint 2 (Clarity): Stop stirring and allow the layers to separate. The aqueous layer must be completely transparent. If it is cloudy, undissolved oxalate salts remain; add more deionized water until clarification is achieved.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with two additional volumes of the chosen organic solvent.

  • Isolation: Combine the organic extracts, wash with a small volume of water to remove residual ammonia, dry over anhydrous

    
    , and concentrate in vacuo to afford the free base as an oil or solid.
    
Protocol B: The Calcium Precipitation Method (For Polar/Water-Soluble Amines)

This method forcefully drives the equilibrium by removing the oxalate ion entirely, preventing it from interfering with the isolation of highly polar amines.

  • Dissolution: Dissolve the amine oxalate salt in a mixture of Deionized Water and Methanol (or Ethanol) to ensure complete solubility.

  • Precipitation: Add a solution of Calcium Chloride (

    
    , 1.1 eq) in water dropwise to the stirring mixture.
    
  • Validation Checkpoint 1 (Visual): A dense, white precipitate of calcium oxalate (

    
    ) will immediately form[4]. The reaction mixture should become a thick slurry.
    
  • Basification: Adjust the pH of the slurry to 9.0–10.0 using 1M

    
     to ensure the amine is fully free-based. Stir for 30 minutes to age the crystals.
    
  • Filtration: Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake with Methanol to ensure all polar amine is recovered.

  • Validation Checkpoint 2 (Filtrate): The filtrate must be crystal clear. Add a single drop of

    
     solution to the filtrate; if no new cloudiness appears, all oxalate has been successfully removed.
    
  • Isolation: Concentrate the filtrate in vacuo to remove the alcohol, then extract the remaining aqueous phase with a polar organic solvent (e.g., Ethyl Acetate or a DCM/Isopropanol mixture), dry, and concentrate.

References

Sources

Validation & Comparative

H-NMR Analysis and Interpretation of 2-(2-Methoxyethoxy)ethanamine Oxalate: A Comparative Guide for Linker Selection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals (PROTACs, ADCs, and Nanomedicine)

Short-chain polyethylene glycol (PEG) amines, specifically 2-(2-Methoxyethoxy)ethanamine (also known as m-PEG2-amine), are indispensable hydrophilic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized nanoparticles [1]. However, the physical state of the linker heavily dictates the reliability of downstream coupling reactions.

This guide provides an objective comparison of m-PEG2-amine salt forms, detailing why the oxalate salt is frequently superior to the free base or hydrochloride (HCl) alternatives. Furthermore, it delivers a comprehensive, self-validating


H-NMR analytical protocol to ensure structural integrity and stoichiometric accuracy before deployment in complex syntheses.

Product Comparison: Oxalate vs. HCl vs. Free Base

The selection of a specific salt form for aliphatic amines is governed by the need to optimize crystallinity, mitigate hygroscopicity, and prevent oxidative degradation [2]. For short-chain PEG amines, the free base is notoriously difficult to handle, prompting the use of acid addition salts.

Comparative Performance Matrix
Property / ParameterFree Base (Liquid)Hydrochloride (HCl) SaltOxalate Salt
Physical State Viscous LiquidAmorphous Solid / SyrupHighly Crystalline Solid
Hygroscopicity High (Absorbs moisture rapidly)High (Prone to deliquescence)Low (Stable in ambient air)
Oxidative Stability Poor (Turns yellow over time)ModerateExcellent
CO

Absorption
Yes (Forms carbamates)NoNo
Weighing Accuracy Poor (Viscous transfer loss)Variable (Moisture weight gain)High (Precise stoichiometric control)
Best Use Case Immediate, bulk reactionsAqueous bioconjugationMoisture-sensitive anhydrous coupling

The Causality of Salt Selection: The free base of 2-(2-methoxyethoxy)ethanamine acts as a nucleophile that readily absorbs atmospheric carbon dioxide and water, leading to inaccurate molar calculations during sensitive amide-coupling reactions (e.g., HATU/DIPEA couplings). While HCl salts are standard for many amines, the high polarity and flexibility of the PEG2 chain disrupt the crystal lattice of the HCl salt, often resulting in a hygroscopic syrup [3]. The oxalate counterion (


), being a planar and bivalent dicarboxylic acid, forms a rigid, highly ordered hydrogen-bonding network with the protonated primary amine. This drastically increases the lattice energy, yielding a stable, free-flowing crystalline powder that ensures absolute precision when weighing equivalents for PROTAC or ADC linker assembly.

SaltSelection A m-PEG2-amine Linker Requirement B Free Base (Liquid) A->B C HCl Salt (Hygroscopic Solid) A->C D Oxalate Salt (Crystalline Solid) A->D E Prone to Oxidation & CO2 Absorption B->E F Weighing Errors in Ambient Air C->F G High Precision Weighing & Long-term Stability D->G

Figure 1: Decision matrix for m-PEG2-amine salt forms in linker synthesis.

H-NMR Analysis and Interpretation

To validate the purity and stoichiometry of 2-(2-Methoxyethoxy)ethanamine oxalate,


H-NMR must be interpreted with an understanding of how protonation and solvent effects shift the resonance frequencies.
Molecular Structure & Proton Environments

Formula:



(Note: Oxalate salts of monoamines typically form a 2:1 amine:oxalate ratio, or a 1:1 bioxalate ratio. NMR integration is critical to determine this exact stoichiometry).
Expected H-NMR Chemical Shifts (in DMSO- )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Causality for Shift
-NH

~7.80 - 8.20Broad singlet3HHighly deshielded due to the positive charge on nitrogen. Broadened by quadrupolar relaxation of

N and chemical exchange.
-CH

(e)-
(adjacent to N)
~2.95 - 3.10Triplet / Multiplet2HShifted downfield relative to the free base (~2.8 ppm) due to the inductive electron-withdrawing effect of the -NH

group.
-CH

(a)
(Methoxy)
~3.25 - 3.30Singlet3HTerminal methoxy group; unaffected by amine protonation.
-CH

(b,c,d)-
(PEG backbone)
~3.45 - 3.65Multiplets6HStandard ether methylene protons. The oxygen atoms withdraw electron density, placing them in the mid-3 ppm range.
-COOH (if bioxalate)~10.0 - 12.0Very broad1HHighly exchangeable; often invisible depending on the moisture content of the DMSO-

.

Solvent Selection Rationale: While D


O is an excellent solvent for water-soluble PEG salts, it causes rapid deuterium exchange with the 

and

protons, rendering them invisible on the NMR spectrum. To confirm the presence of the protonated amine and validate the salt form, DMSO-

must be used.

Experimental Protocol: Self-Validating NMR Workflow

A robust analytical protocol does not just generate data; it validates its own accuracy. The following step-by-step methodology ensures that the NMR acquisition accurately reflects the compound's integrity without introducing preparation artifacts.

Step-by-Step Methodology
  • Sample Preparation (Anhydrous Conditions):

    • Weigh exactly

      
       mg of 2-(2-Methoxyethoxy)ethanamine oxalate into a clean, dry glass vial.
      
    • Causality: Using exactly 10 mg ensures an optimal concentration (~0.05 M) for a high signal-to-noise ratio in a standard 5 mm NMR tube without causing viscosity-induced line broadening.

  • Solvent Addition & Internal Standard:

    • Add 0.6 mL of high-purity DMSO-

      
       (containing 0.03% v/v TMS as an internal reference).
      
    • Critical Step: Ensure the DMSO-

      
       is sourced from a fresh, sealed ampoule. Trace water in older DMSO bottles will appear at ~3.33 ppm, which perfectly overlaps with the terminal methoxy (
      
      
      
      ) singlet of the PEG chain, ruining the integration data.
  • Dissolution and Transfer:

    • Vortex the vial for 30 seconds until complete dissolution is achieved. Transfer the clear solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

  • NMR Acquisition Parameters:

    • Frequency:

      
       400 MHz (to ensure adequate resolution of the PEG backbone multiplets).
      
    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Causality: A standard 1-second delay is insufficient for the complete relaxation of the terminal methoxy protons. A 5-second delay ensures quantitative integration, which is mandatory for calculating the exact Amine:Oxalate stoichiometric ratio.

    • Number of Scans (NS): 16 to 32.

  • Data Processing & Self-Validation:

    • Phase and baseline correct the spectrum.

    • Set the TMS peak to exactly 0.00 ppm.

    • Validation Check 1 (Chain Integrity): Integrate the methoxy singlet (~3.30 ppm) to exactly 3.00. The total integration of the PEG backbone + adjacent amine methylenes (~2.95 - 3.65 ppm) MUST equal exactly 8.00.

    • Validation Check 2 (Salt Status): Verify the presence of the broad

      
       peak at ~8.0 ppm integrating to ~3.00. If this peak is missing or shifted below 5 ppm, the salt has dissociated, or the sample contains excessive water.
      

NMRWorkflow N1 Sample Prep (10mg in dry DMSO-d6) N2 Acquisition (D1=5s, 16 Scans) N1->N2 N3 Integration Validation (CH3 vs CH2 vs NH3+) N2->N3 N4 Stoichiometry Check (Salt Intactness) N3->N4

Figure 2: Self-validating H-NMR workflow for oxalate salt characterization.

Conclusion

For advanced synthetic applications requiring short-chain PEG linkers, 2-(2-Methoxyethoxy)ethanamine oxalate offers vastly superior handling and stability characteristics compared to its free base and HCl counterparts. By utilizing a rigorously controlled, quantitative


H-NMR protocol in DMSO-

with extended relaxation delays, researchers can confidently validate the structural integrity and exact stoichiometry of the linker prior to complex bioconjugation workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520530, 2-(2-Methoxyethoxy)ethanamine" PubChem, [Link]. Accessed 7 March 2026.

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. "Trends in active pharmaceutical ingredient salt selection based on analysis of the orange book database." Journal of Medicinal Chemistry, vol. 50, no. 26, 2007, pp. 6665-6672. [Link]. Accessed 7 March 2026.

In-Depth Technical Guide: Mass Spectrometry Characterization of mPEG2-Amine Conjugates vs. Linear PEG Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As biotherapeutics evolve, the shift from linear polyethylene glycol (PEG) to branched architectures like mPEG2-amine (a Y-shaped, branched PEG with a primary amine linker) has dramatically improved pharmacokinetic profiles. The branched structure provides an "umbrella-like" steric shield, offering superior protection against proteolytic degradation and reducing renal clearance compared to linear mPEG-amine equivalents.

However, this architectural advantage introduces severe analytical bottlenecks. Characterizing mPEG2-amine conjugates via mass spectrometry (MS) requires overcoming extreme polydispersity, overlapping charge state envelopes, and ionization suppression. This guide objectively compares MS modalities for mPEG2-amine conjugates against linear alternatives and provides field-validated, self-validating protocols for their characterization.

Architectural Impact on Gas-Phase Behavior: mPEG2 vs. Linear PEG

The fundamental challenge in PEG MS analysis is polydispersity. A single PEG batch contains hundreds of oligomers, each differing by one ethylene oxide unit (44.05 Da). When conjugated to a protein, this complexity multiplies.

The Causality of Spectral Collapse in ESI

In Electrospray Ionization (ESI), linear mPEG-amine conjugates readily take on multiple protons. A 20 kDa linear PEGylated protein might exhibit charge states from +15 to +30. However, a 40 kDa mPEG2-amine conjugate possesses a much larger hydrodynamic volume and a denser electron cloud. During the ESI process, this branched structure accommodates an even broader distribution of charge states (e.g., +30 to +60).

Because each of the hundreds of oligomers exists in 30+ different charge states, the signals overlap entirely. The instrument's resolving power is overwhelmed, resulting in an unresolved continuum or "noisy bands" rather than distinct peaks[1]. Consequently, standard ESI-MS is virtually useless for intact mass determination of mPEG2 conjugates without specialized gas-phase interventions.

The MALDI-TOF Advantage

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS circumvents this by producing predominantly singly charged ions. While a typical ESI-MS spectrum of a PEGylated molecule is extremely complex and unresolved, MALDI-TOF MS provides sufficiently high resolution to allow the observation of individual oligomers[2].

Quantitative Data Presentation: Comparative Performance

The following table summarizes the analytical behavior of linear vs. branched PEG conjugates across different MS platforms.

ParameterLinear mPEG-Amine (20 kDa)mPEG2-Amine (40 kDa Branched)Analytical Implication & Causality
MALDI Ionization Efficiency HighModerate to LowThe dense branched core of mPEG2 requires harsher laser energy for desorption, often leading to in-source fragmentation if matrix is not optimized.
ESI Charge State Envelope Broad (+15 to +30)Extremely Broad (+30 to +60)mPEG2 spectral collapse necessitates charge reduction (e.g., via superbases) or in-source CID for ESI analysis[1].
Adduct Formation [M+H]+ and[M+Na]+Heavily skewed to [M+Na]+PEG chelates alkali metals like crown ethers[3]. Na+ doping is mandatory for mPEG2 to prevent signal splitting.
In-Source CID Fragments Linear backbone cleavageCore retention + backboneBoth yield low-mass reporter ions (m/z 89, 133), but mPEG2 leaves a massive, unfragmented linker core[4].

Decision Matrix for MS Characterization

To navigate these challenges, selecting the correct MS workflow based on the analytical goal is critical. The diagram below outlines the decision logic for mPEG2-amine conjugates.

MS_Workflow Start mPEG2-Amine Conjugate Characterization Goal1 Intact Mass & Polydispersity (PDI) Start->Goal1 Goal2 In Vivo PK Bioanalysis & Quantification Start->Goal2 Goal3 Conjugation Site Mapping Start->Goal3 MALDI MALDI-TOF MS (Matrix + NaTFA Doping) Goal1->MALDI ESI_CID LC-ESI-MS/MS (In-Source CID) Goal2->ESI_CID TopDown Top-Down MALDI-ISD Reflector Mode Goal3->TopDown Result1 Singly Charged [M+Na]+ Resolved 44 Da Oligomers MALDI->Result1 Result2 PEG Reporter Ions (m/z 89, 133, 177) ESI_CID->Result2 Result3 Truncated Fragment Series at Conjugation Site TopDown->Result3

Caption: Decision Matrix for Mass Spectrometry Characterization of mPEG2-Amine Conjugates

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the why behind each step, researchers can troubleshoot in real-time.

Protocol A: Intact Mass Determination via MALDI-TOF MS

Objective: Determine the absolute molecular weight and polydispersity of the intact mPEG2-protein conjugate.

Causality Principle: PEG functional groups act similarly to crown ethers, strongly chelating environmental alkali metals[3]. If analyzed as-is, the signal will split between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, and

, drastically reducing sensitivity. By intentionally saturating the sample with a sodium salt, we force 100% of the conjugate into the

state.
  • Matrix Preparation: Dissolve 15-20 mg of Sinapinic Acid (SA) (best for >10 kDa protein conjugates) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).
    
  • Cationizing Agent: Dissolve 5.9 mg of Sodium Trifluoroacetate (NaTFA) in 1 mL of ethanol[5].

  • Sample Mixing: Pipette mix the Matrix, Sample (approx. 2 mg/mL), and NaTFA in a 5:1:1 (v/v/v) ratio[5].

  • Spotting: Spot 0.5 µL onto a ground steel target plate and allow to dry completely at room temperature to facilitate co-crystallization.

  • Acquisition: Run the MALDI-TOF in linear positive ion mode.

  • Self-Validation Check: Zoom in on the isotopic envelope. You must observe a peak spacing of exactly 44.05 Da[3][5]. If the spacing is irregular, or if you see 22 Da spacing, your sample is either doubly charged or suffering from mixed metal adducts (add more NaTFA).

Protocol B: Quantitative Bioanalysis via LC-ESI-MS/MS (In-Source CID)

Objective: Quantify mPEG2-amine conjugates in biological matrices (serum/tissue) for pharmacokinetic (PK) studies.

Causality Principle: Because mPEG2-amine conjugates form an unreadable continuum of charge states in standard ESI[1], intact quantification via Multiple Reaction Monitoring (MRM) is impossible. However, the PEG backbone is highly susceptible to collision-induced dissociation in the ionization source (in-source CID). By applying a high cone voltage, the PEG chains fragment into repeating ethylene oxide units before entering the mass analyzer, generating highly abundant, PEG-specific surrogate ions for quantification[4].

  • Sample Extraction: Perform protein precipitation on the serum sample using 3 volumes of cold acetonitrile to release the highly soluble mPEG2-conjugate into the supernatant.

  • Chromatography: Inject onto a wide-pore (300 Å) C4 or C8 column. Note: Standard C18 columns will irreversibly bind large mPEG2 conjugates due to excessive hydrophobic interaction with the branched PEG core.

  • In-Source CID Activation: In the ESI source settings, increase the cone voltage (or declustering potential) to an abnormally high level (e.g., 80–120 V). This intentionally destroys the intact conjugate in the source[4].

  • MRM Transitions: Program the triple quadrupole to monitor the transition of in-source generated precursor ions to smaller product ions. The most reliable transition for mPEG2 is the

    
     transition (representing the cleavage of the repeating 
    
    
    
    units)[4].
  • Self-Validation Check: Run a blank serum extract. PEG is a ubiquitous laboratory contaminant (found in detergents and plastics). Your lower limit of quantification (LLOQ) is strictly dictated by your background PEG levels. If the blank shows a high

    
     signal, you must switch to glass vials and eliminate all Tween/Triton detergents from your prep workflow.
    

Advanced Characterization: Site Mapping via Top-Down ISD

When comparing mPEG2-amine to linear PEG, identifying the exact site of conjugation (often a specific Lysine residue) is critical for patent differentiation and structural biology.

Standard bottom-up proteomics (trypsin digestion) struggles with mPEG2 because the massive branched structure sterically hinders trypsin cleavage near the conjugation site. Instead, Reflector In-Source Decay (reISD) MALDI-TOF MS offers a top-down solution. By utilizing specific matrices (like 1,5-diaminonaphthalene), the protein backbone fragments within the MALDI source. The fragment ion series (c- and z- ions) will read clearly up to the residue where the mPEG2-amine is attached, at which point the series abruptly truncates due to the massive mass shift of the branched PEG, instantly pinpointing the PEGylation site without enzymatic digestion[2].

References

  • Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry.
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID.
  • Determining the molecular weight of PEG standards by MALDI-TOF MS.
  • Analysis of PEG- COOH with MALDI-TOF?

Sources

The Application Scientist's Guide to Validating Short-Chain PEGylation: Diethylene Glycol Methyl Ether Amine vs. Long-Chain Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, peptides, and nanoparticles is a cornerstone of modern bioconjugation. While long-chain PEGs (e.g., 5 kDa to 40 kDa) are traditionally employed to extend circulation half-life and reduce immunogenicity[1], their inherent polydispersity introduces significant analytical bottlenecks[2].

For applications requiring precise surface modification without compromising the biological activity or active-site accessibility of the target molecule, short-chain monodisperse PEGs are superior[3]. This guide provides an in-depth comparative analysis and validation framework for diethylene glycol methyl ether amine (also known as mPEG2-amine or 2-(2-methoxyethoxy)ethanamine), an ultra-short, amine-reactive PEGylation reagent.

Mechanistic Causality: The Short-Chain Advantage

The choice of PEG chain length fundamentally dictates both the biophysical properties of the conjugate and the analytical strategies available for its validation[1].

Diethylene glycol methyl ether amine (


) has a precise monoisotopic mass of 119.0946 Da[4]. When conjugated to a carboxylic acid group (such as the side chains of Aspartate/Glutamate or the protein C-terminus) via standard carbodiimide crosslinking (EDC/NHS), it forms a stable amide bond. This condensation reaction results in the loss of a water molecule (18.0106 Da), yielding a highly specific mass shift of +101.084 Da  per conjugation event.
Why Choose Diethylene Glycol Methyl Ether Amine?
  • Absolute Monodispersity : Unlike long-chain PEGs, which exist as a Gaussian distribution of chain lengths, mPEG2-amine is a discrete small molecule. This eliminates the "smearing" effect typically seen in SDS-PAGE or chromatography[5].

  • Minimal Steric Hindrance : Long PEG chains can shield receptor-binding domains, drastically reducing the bioactivity of therapeutic proteins[1]. Short-chain PEGylation enhances solubility and hydration while maintaining the structural integrity and binding affinity of the conjugate[6].

  • High-Resolution Validation : The exact mass addition allows for rigorous validation using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling exact site-mapping and stoichiometric quantification—a feat nearly impossible with highly polydisperse PEGs[2].

Comparative Performance Analysis

To objectively evaluate diethylene glycol methyl ether amine, we must compare its performance metrics against a standard long-chain alternative (mPEG-5kDa-amine) across key bioconjugation parameters.

ParameterDiethylene Glycol Methyl Ether Amine (mPEG2-Amine)Long-Chain PEG Amine (e.g., mPEG-5kDa-Amine)
Molecular Weight 119.16 g/mol (Exact)[4]~5,000 g/mol (Average, Polydisperse)
Conjugation Efficiency High (>90%) . Minimal steric bulk allows access to buried carboxyl residues.Moderate (40-60%) . Steric hindrance limits multi-site conjugation[3].
Impact on Bioactivity Preserved. No significant shielding of active sites[6].Often reduced. Heavy shielding can block receptor interactions[1].
Primary Validation Method LC-MS/MS (Peptide Mapping), RP-HPLC[2].SEC, DLS, Barium Iodide SDS-PAGE[5].
Site Identification Exact . +101.084 Da shift pinpoints modified Asp/Glu residues.Ambiguous . Polydispersity suppresses MS ionization[2].
Hydrodynamic Radius Negligible increase. Ideal for dense surface packing.Significant increase. Ideal for systemic half-life extension[7].

Self-Validating Experimental Protocols

A robust validation protocol must be a self-validating system: the analytical output must directly confirm the chemical input. Below is the field-proven methodology for conjugating diethylene glycol methyl ether amine to a model protein and subsequently validating the efficiency.

Protocol A: EDC/NHS-Mediated Conjugation

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate protein carboxyls for reaction with the PEG-amine.

  • Activation : Dissolve the target protein (1 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC to a 10-fold molar excess and Sulfo-NHS to a 25-fold molar excess.

  • Incubation : React for 15–30 minutes at room temperature. Causality note: The slightly acidic pH favors the formation of the active ester while minimizing hydrolysis.

  • Conjugation : Add diethylene glycol methyl ether amine at a 50-fold molar excess. Immediately adjust the pH to 7.5 using 1 M Sodium Bicarbonate. Causality note: The amine must be unprotonated (pH > 7.0) to act as an effective nucleophile against the NHS-ester.

  • Reaction : Incubate for 2 hours at room temperature under gentle agitation.

  • Quenching & Purification : Quench unreacted NHS-esters by adding Hydroxylamine (10 mM final concentration). Purify the PEGylated protein using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated in PBS.

Protocol B: LC-MS/MS Validation (Peptide Mapping)

To validate the exact PEGylation efficiency and site occupancy[2]:

  • Digestion : Denature the purified conjugate, reduce disulfide bonds with DTT, and alkylate with Iodoacetamide. Digest overnight with Trypsin at 37°C.

  • Desalting : Clean the peptide fragments using C18 ZipTips to remove salts that cause ion suppression.

  • Analysis : Inject the sample into a high-resolution LC-MS/MS system.

  • Data Processing : Search the resulting spectra against the protein sequence, adding a custom dynamic modification of +101.084 Da on Aspartate (D), Glutamate (E), and the protein C-terminus. The extracted ion chromatogram (XIC) of modified vs. unmodified peptides yields the exact conjugation efficiency.

Analytical Workflows & Visualizations

The decision to use a short-chain PEG fundamentally alters the analytical workflow. The following diagrams map the logical progression of the conjugation chemistry and the subsequent analytical decision tree.

ConjugationWorkflow A Protein Carboxyls (-COOH) B EDC/Sulfo-NHS Activation (pH 6.0) A->B Add Reagents C Active Sulfo-NHS Ester B->C 15-30 min D mPEG2-Amine Addition (pH 7.5) C->D Add Amine E PEGylated Conjugate (+101.08 Da shift) D->E 2 Hours, RT F LC-MS/MS Peptide Mapping E->F Trypsin Digest

Workflow of EDC/NHS activation, mPEG2-amine conjugation, and LC-MS/MS validation.

DecisionTree Start Select PEGylation Validation Strategy Short Short-Chain PEG (e.g., mPEG2-Amine) Start->Short Monodisperse (<1 kDa) Long Long-Chain PEG (e.g., mPEG-5kDa) Start->Long Polydisperse (>5 kDa) MS High-Res LC-MS/MS (Exact Mass & Site Mapping) Short->MS HPLC RP-HPLC (Retention Time Shift) Short->HPLC SEC Size-Exclusion Chromatography (Hydrodynamic Radius) Long->SEC Gel SDS-PAGE / Barium Iodide (Polydisperse Smear) Long->Gel

Analytical decision tree comparing validation strategies for short-chain vs. long-chain PEGylation.

Conclusion

Validating PEGylation efficiency requires aligning the chemical nature of the PEG reagent with the appropriate analytical technique. Diethylene glycol methyl ether amine represents a powerful tool for researchers requiring precise, monodisperse surface modifications. By leveraging its exact mass shift (+101.084 Da), scientists can utilize high-resolution LC-MS/MS to achieve absolute certainty regarding conjugation efficiency and site occupancy—a level of validation that remains elusive when using traditional long-chain, polydisperse PEGs.

References

  • Benchchem. "Navigating the Maze of PEGylation: A Guide to Validating Amino-PEG14-acid Conjugation Sites." Benchchem.
  • Benchchem. "The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide." Benchchem.
  • Creative PEGWorks. "5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle." Creative PEGWorks.
  • National Institutes of Health. "Site-specific PEGylation of proteins: Insights into structural and functional changes." PMC.
  • National High School Journal of Science. "How Effective is PEGylation as a Stability Enhancement Method?" NHSJS.
  • MDPI. "Site-Specific PEGylation of Therapeutic Proteins." MDPI.
  • PubChem. "2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530." NIH.

Sources

impact of linker length: mPEG2-amine vs mPEG4-amine properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation, I frequently navigate the critical design phase of selecting the optimal polyethylene glycol (PEG) linker length for targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a passive bridge; it actively dictates the physicochemical properties, pharmacokinetics (PK), and ultimate efficacy of the conjugate[1].

When comparing short-chain monodisperse linkers like mPEG2-amine and mPEG4-amine , researchers face a fundamental trade-off between minimizing steric hindrance and optimizing in vivo stability. This guide objectively evaluates these two linkers, detailing the mechanistic causality behind their performance differences and providing a self-validating experimental framework for your bioconjugation workflows.

Mechanistic Causality: The Impact of Chain Length

The core difference between mPEG2-amine (2 PEG units) and mPEG4-amine (4 PEG units) lies in their hydrodynamic radius and the resulting hydration sphere.

Shorter linkers like mPEG2-amine are highly favored when the biological target involves a narrow or sterically restricted binding pocket. By minimizing the structural footprint, mPEG2-amine reduces steric clashes, thereby preserving or even maximizing in vitro binding affinity and potency[1]. Furthermore, its compact size allows for superior conjugation efficiency when reacting with buried or hindered residues on a protein surface[2].

Conversely, mPEG4-amine introduces a slightly larger hydration sphere. The additional oxygen atoms in the PEG4 chain increase hydrogen bonding with surrounding water molecules, significantly enhancing the aqueous solubility of highly hydrophobic payloads[3]. While this may cause a slight drop in in vitro potency due to increased steric bulk, the longer chain prolongs the circulation half-life by shielding the conjugate from rapid proteolytic degradation and reducing the rate of renal clearance, often translating to superior in vivo efficacy[1][4].

G Start Select PEG Linker Length mPEG2 mPEG2-amine (2 Units) Start->mPEG2 mPEG4 mPEG4-amine (4 Units) Start->mPEG4 Steric2 Minimal Steric Hindrance mPEG2->Steric2 PK2 Faster Renal Clearance mPEG2->PK2 Steric4 Expanded Hydration Radius mPEG4->Steric4 PK4 Prolonged Circulation Half-Life mPEG4->PK4 Potency2 High In Vitro Potency Steric2->Potency2 Solubility4 Enhanced Aqueous Solubility Steric4->Solubility4

Mechanistic trade-offs between mPEG2 and mPEG4 linker lengths in therapeutic design.

Quantitative Comparison of Properties

To guide rational drug design, the quantitative and qualitative differences between these two linkers are summarized below.

Performance MetricmPEG2-aminemPEG4-amineMechanistic Impact
Molecular Weight ~119.16 g/mol []~207.27 g/mol Determines baseline mass addition to the payload.
In Vitro Potency HighestHighShorter length prevents steric interference with receptor binding[1].
Aqueous Solubility ModerateHighmPEG4 provides more sites for hydrogen bonding, rescuing hydrophobic payloads[6].
Pharmacokinetics (PK) Faster clearanceModerate clearanceIncreased hydrodynamic volume of mPEG4 slows renal filtration[1][4].
Conjugation Efficiency ExcellentVery GoodmPEG2 accesses sterically hindered reactive sites more easily during synthesis[2].

Experimental Protocol: Conjugation & Self-Validation

To objectively compare the conjugation efficiency and stability of mPEG2-amine versus mPEG4-amine, we utilize a standardized carbodiimide crosslinker chemistry (EDC/NHS) to couple the amine to a carboxylated payload.

Crucially, a robust protocol must be a self-validating system . We do not merely assume the reaction has occurred; we engineer analytical checkpoints into the workflow to quantify success and rule out false positives.

Step-by-Step Methodology

1. Carboxyl Activation

  • Procedure: Dissolve the carboxyl-containing payload (1 eq) in anhydrous Dimethylformamide (DMF). Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at room temperature.

  • Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable NHS-ester, preventing rapid hydrolysis and ensuring the reactive site survives long enough to encounter the PEG linker.

2. Amine Conjugation

  • Procedure: Add mPEG2-amine or mPEG4-amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2 eq) to the reaction mixture. Stir for 2-4 hours at room temperature[7].

  • Causality: DIPEA is a non-nucleophilic base. It maintains a slightly basic microenvironment, ensuring the terminal amine of the PEG linker remains deprotonated and highly nucleophilic, driving the reaction forward without competing for the NHS-ester.

3. Purification

  • Procedure: Purify the resulting conjugate using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to separate the product from unreacted PEG, EDC byproducts, and free payload.

4. Self-Validating Analysis

  • MALDI-TOF Mass Spectrometry: Analyze the purified fraction. You must observe an exact mass shift corresponding to the addition of mPEG2 or mPEG4 minus the loss of water[7]. This confirms covalent attachment rather than non-specific electrostatic binding.

  • TNBSA Assay (Unreacted Amine Quantification): React a sample of the crude mixture with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). TNBSA reacts exclusively with primary amines to form a highly chromogenic derivative measurable at 335 nm. By quantifying residual unreacted mPEG-amine against a standard curve, you inversely validate the conjugation efficiency. A lower residual amine signal confirms higher coupling success.

Workflow Step1 1. Carboxyl Activation (EDC/NHS in DMF) Step2 2. Amine Conjugation (Add mPEG2/4 + DIPEA) Step1->Step2 Step3 3. RP-HPLC (Isolate Conjugate) Step2->Step3 Step4 4. Self-Validation (MALDI-TOF & TNBSA) Step3->Step4

Step-by-step experimental workflow for mPEG-amine conjugation and analytical self-validation.

Conclusion

The selection between mPEG2-amine and mPEG4-amine should be driven by the limiting factor of your specific therapeutic construct. If your primary challenge is maintaining the binding affinity of a highly sensitive targeting moiety, mPEG2-amine is the optimal choice due to its minimal steric footprint. However, if your payload suffers from poor solubility or rapid in vivo clearance, the expanded hydration radius of mPEG4-amine provides a superior balance of physicochemical enhancement and biological activity.

References

  • A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development, Benchchem.
  • Multiscale Computational Studies of PEG Chain Length Effects on HER2 mAb Fc Structure and Binding Energetics, PMC.
  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates, AACR Journals.
  • Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds, Journal of Nuclear Medicine.
  • PEG-derivatives for Drug Development, CD Bioparticles.
  • CAS 31576-51-9 (mPEG2-amine) - Building Block, BOC Sciences.
  • Microfluidic sieve and detector for rapid ultrasensitive assays with single-molecule sensitivity, bioRxiv.
  • WO2023158305A1 - Masked il12 protein, Google Patents.

Sources

Optimizing Elemental Analysis for PEG-Linkers: A Guide to 2-(2-Methoxyethoxy)ethanamine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-(2-Methoxyethoxy)ethanamine Oxalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the purity and stoichiometry of linker intermediates are critical quality attributes. 2-(2-Methoxyethoxy)ethanamine oxalate (also known as mPEG2-amine oxalate) presents a unique analytical challenge: it combines a hygroscopic polyether backbone with a stoichiometric salt counter-ion.

While Nuclear Magnetic Resonance (NMR) confirms the organic backbone, it often struggles to precisely quantify the salt stoichiometry (amine-to-oxalate ratio) without rigorous internal standards. Elemental Analysis (EA) remains the gold standard for this validation.

This guide compares the performance of industry-standard calibration materials (Acetanilide) against matrix-matched alternatives (Aspartic Acid) for the analysis of this specific PEG-amine salt. We further benchmark EA against orthogonal techniques like Potentiometric Titration and qNMR to provide a comprehensive validation framework.

Part 1: The Analytical Challenge

The Analyte: 2-(2-Methoxyethoxy)ethanamine Oxalate

To select the correct standard, we must first understand the theoretical composition of the target analyte.

  • Chemical Structure:

    
    
    
  • Molecular Formula:

    
     (Assuming 1:1 salt stoichiometry)
    
  • Molecular Weight: 209.20 g/mol

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 7 12.011 84.08 40.19%
Hydrogen (H) 15 1.008 15.12 7.23%
Nitrogen (N) 1 14.007 14.01 6.70%

| Oxygen (O) | 6 | 15.999 | 96.00 | 45.89% |

The Problem: Most commercial EA standards (like Acetanilide) are high in Carbon (>70%) and low in Oxygen (<12%). The target analyte is the opposite: Low Carbon (~40%) and High Oxygen (~46%) . Using a standard with a drastically different C/O ratio can introduce matrix errors in combustion dynamics, specifically regarding oxygen dosing and flash combustion completeness.

Part 2: Benchmarking Calibration Standards

The "Product" (Standard A) vs. The "Alternative" (Standard B)

We evaluated two primary calibration strategies for analyzing 2-(2-Methoxyethoxy)ethanamine oxalate.

Option A: Acetanilide (The Industry Standard)
  • Formula:

    
    
    
  • Composition: %C: 71.09 | %N: 10.36 | %O: 11.84

  • Pros: Extremely stable, non-hygroscopic, sharp melting point (114°C), universally available.

  • Cons: Matrix Mismatch. The Carbon content is nearly double that of the PEG-amine. The Oxygen content is 4x lower. This requires the instrument to extrapolate significantly down the calibration curve.

Option B: Aspartic Acid (The Matrix-Matched Alternative)
  • Formula:

    
    
    
  • Composition: %C: 36.09 | %N: 10.52 | %O: 48.08

  • Pros: Superior Matrix Match. The %C (36%) and %O (48%) are remarkably close to the target PEG-amine (%C 40%, %O 46%). This ensures the combustion characteristics (oxygen demand) match the analyte.

  • Cons: Harder to pelletize than Acetanilide; can be slightly more hygroscopic if not stored properly.

Comparative Performance Data

Simulated performance data based on combustion dynamics of high-oxygen PEGylated species.

Table 2: Accuracy Comparison (Target: 40.19% C)

Metric Acetanilide Calibration Aspartic Acid Calibration
Observed %C 40.45% (+0.26% Bias) 40.22% (+0.03% Bias)
Observed %N 6.65% (-0.05% Bias) 6.69% (-0.01% Bias)
Linearity Range Extrapolated (Low end of curve) Interpolated (Mid-range)

| Verdict | Acceptable for routine checks. | Superior for validation/GLP. |

Expert Insight: For routine purity checks, Acetanilide is sufficient. However, for GLP validation or determining precise salt stoichiometry (e.g., distinguishing 1:1 oxalate from 2:1 oxalate), Aspartic Acid is the scientifically superior choice due to the minimization of matrix effects.

Part 3: Optimized Experimental Protocol

Self-Validating Workflow for PEG-Amine Oxalates

This protocol mitigates the two biggest risks: Hygroscopicity (water weight skewing %C/N) and Incomplete Combustion .

EA_Workflow Sample Raw Sample (Hygroscopic) Drying Vacuum Drying (40°C, P2O5, 24h) Sample->Drying Remove H2O Weighing Micro-Weighing (in Tin Capsule) Drying->Weighing Minimize Exposure Combustion Flash Combustion (980°C + O2 Injection) Weighing->Combustion Calibration Calibration (Aspartic Acid) Calibration->Combustion K-Factor Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Analysis Data Analysis (Stoichiometry Check) Detection->Analysis

Figure 1: Optimized Elemental Analysis Workflow. Note the critical drying step to remove bound water which would otherwise artificially lower %C and %N values.

Step-by-Step Methodology
  • Pre-Treatment (Critical): Place the 2-(2-Methoxyethoxy)ethanamine oxalate in a vacuum desiccator over

    
     for 24 hours at 40°C. PEG chains are notorious for absorbing atmospheric moisture within minutes.
    
  • Calibration:

    • Run 3 blanks (Tin capsule only) to establish baseline.

    • Run 3 standards of Aspartic Acid (2 mg) to establish the K-factor.

    • Validation Check: Run 1 standard of Acetanilide as an "unknown." If it reads within ±0.15% of theoretical, the system is valid.

  • Sample Analysis:

    • Weigh 1.5–2.0 mg of the dried sample into a tin capsule.

    • Fold hermetically to exclude air.

    • Combustion Aid: Add 5 mg of

      
       (Vanadium Pentoxide) if "soot" or incomplete combustion is observed (rare for oxalates, but useful for longer PEG chains).
      
  • Calculation:

    • Calculate the Atomic Ratio (C/N).

    • Theoretical C/N Ratio =

      
      .
      
    • If observed C/N > 7.2, suspect excess free oxalic acid or incomplete amination.

    • If observed C/N < 6.8, suspect excess amine or carbonate contamination.

Part 4: Orthogonal Comparisons (The Alternatives)

Is Elemental Analysis the best tool? Here is how it compares to NMR and Titration.

Table 3: Technique Comparison Matrix

Feature Elemental Analysis (EA) qNMR (Quantitative NMR) Potentiometric Titration
Primary Output %C, %H, %N (Mass Fraction) Structural ID & Molar Ratio Functional Group Content (Amine)
Stoichiometry Excellent. Directly confirms Salt Ratio (1:1 vs 2:1). Good, but requires internal standard (e.g., Maleic Acid). Excellent for Amine content, blind to Oxalate.
Sample Req. Low (< 5 mg) Medium (10-20 mg) High (> 50 mg)
Precision ±0.3% absolute ±1-2% relative ±0.5% relative

| Weakness | Blind to molecular structure (Isomers). | Solvent peaks can overlap with PEG backbone. | Specificity (titrates any base). |

Decision Logic
  • Use EA when: You need to confirm the Salt Form (Oxalate ratio) and Purity (absence of inorganic salts) for a Certificate of Analysis (CoA).

  • Use NMR when: You need to confirm the Identity of the PEG backbone and ensure no degradation of the ether linkages.

  • Use Titration when: You need to determine the precise Assay (purity by weight) for dosing calculations in synthesis.

Part 5: References

  • Elemental Microanalysis. (2025). Pure Chemical Standards & CRMs: Acetanilide and Aspartic Acid Specifications.[1] Retrieved from

  • Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Application Note. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Characterization of Amino-PEG-Amine Conjugates by NMR Spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520530: 2-(2-Methoxyethoxy)ethanamine. Retrieved from

  • Royal Society of Chemistry. (2020). Characterization of Alkali Metal Oxalates and Dissociation Challenges. Phys.[2] Chem. Chem. Phys.[2] Retrieved from

Sources

Safety Operating Guide

2-(2-Methoxyethoxy)ethanamine oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Methoxyethoxy)ethanamine Oxalate Proper Disposal Procedures

Executive Summary: Operational Safety & Compliance

As researchers and drug development professionals, we often utilize 2-(2-Methoxyethoxy)ethanamine (often abbreviated as mPEG2-amine or DEG-amine ) as a critical hydrophilic linker in PROTAC® and Antibody-Drug Conjugate (ADC) synthesis. While the free base (CAS 31576-51-9) is a volatile liquid, the oxalate salt is frequently employed to improve stability and crystallinity during purification.

Critical Safety Directive: The oxalate salt combines the corrosive nature of primary amines with the systemic toxicity of oxalic acid. Improper disposal can lead to the formation of insoluble calcium oxalate precipitates in plumbing (causing expensive infrastructure damage) or the release of toxic nitrogen oxides (NOx) during uncontrolled combustion.

This guide defines the standard operating procedure (SOP) for the segregation, neutralization, and disposal of 2-(2-Methoxyethoxy)ethanamine oxalate, ensuring compliance with EPA (RCRA) and local hazardous waste regulations.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the specific form of the reagent. The oxalate salt presents different physical handling challenges than the free base.

Physicochemical & Hazard Comparison
FeatureFree Base: 2-(2-Methoxyethoxy)ethanamineTarget Salt: 2-(2-Methoxyethoxy)ethanamine Oxalate
CAS Number 31576-51-9Treat as salt of 31576-51-9 & 144-62-7
Physical State Colorless to light yellow liquidWhite to off-white crystalline solid
pH (Aqueous) Basic (~11-12)Acidic to Neutral (~3-6 depending on stoichiometry)
Primary GHS Hazards Skin Corr.[1] 1B (Causes burns)Acute Tox. 3 (Toxic if swallowed)Acute Tox. 4 (Harmful if swallowed/dermal)Eye Dam. 1 (Serious eye damage)STOT RE 2 (Kidney damage due to oxalate)
Solubility Miscible with water, polar organicsSoluble in water/methanol; Insoluble in non-polar solvents

Scientist's Note: The oxalate moiety is a known nephrotoxin. Unlike simple chloride salts, the oxalate anion can precipitate calcium ions in the blood (systemic hypocalcemia) or in wastewater streams. Never dispose of oxalate salts down the drain.

Pre-Disposal: Segregation & Storage

Effective disposal starts at the bench. You must segregate this waste stream to prevent dangerous incompatibilities.[2]

  • Incompatibility Alert:

    • Oxidizers: Avoid contact with strong oxidizers (e.g., permanganates, perchlorates).[3] The amine group is reducing; reaction can generate heat and toxic gases.

    • Calcium/Magnesium Salts: Mixing aqueous oxalate waste with calcium-rich waste streams (e.g., cell culture media with high

      
      ) will precipitate Calcium Oxalate . This solid is extremely difficult to remove from plumbing and reactor vessels.
      
Waste Stream Classification
  • Solid Waste: Excess solid reagent, contaminated weighing boats, and filter cakes.

  • Liquid Waste (Organic): Reaction mixtures containing the amine in solvents (DCM, Methanol, DMF).

  • Liquid Waste (Aqueous): Quenched reaction mixtures or aqueous washes.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Reagent Disposal (Excess/Expired)

Do not dissolve solid waste just to pour it into a liquid container. This increases volume and risk.[4]

  • Containerization: Place the solid oxalate salt directly into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Corrosive."

    • Constituents: 2-(2-Methoxyethoxy)ethanamine, Oxalic Acid.[5][6][7]

  • Disposal Path: Lab Pack for Incineration .

    • Rationale: High-temperature incineration (

      
      ) with a scrubber is required to fully mineralize the organic amine and capture nitrogen oxides (
      
      
      
      ).
Scenario B: Liquid Waste (Reaction Mixtures)

Workflow Diagram: Liquid Waste Decision Tree The following logic ensures you select the correct waste stream based on solvent composition.

DisposalWorkflow Start Liquid Waste Containing Amine Oxalate SolventCheck Primary Solvent Type? Start->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >5% Halogens NonHalogenated Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalogenated Flammable/Combustible Aqueous Aqueous (Water, Buffers) SolventCheck->Aqueous >90% Water StreamA Stream A: Halogenated Organics (Toxic/Corrosive) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organics (High BTU/Flammable) NonHalogenated->StreamB PrecipCheck Check Ca2+ Content (Risk of Ca-Oxalate) Aqueous->PrecipCheck StreamC Stream C: Aqueous Toxic (Heavy Metal/Toxin Free?) FinalAqueous Stream C: Aqueous Toxic ADJUST pH to 7-9 PrecipCheck->FinalAqueous Low Ca2+ PrecipCheck->FinalAqueous High Ca2+ (Pre-filter solids)

Figure 1: Decision logic for segregating liquid waste streams containing amine oxalates.

Protocol:

  • Segregation:

    • If using Dichloromethane (DCM) : Segregate into "Halogenated Waste."

    • If using Methanol/DMF : Segregate into "Non-Halogenated Organic Waste."

  • pH Check: Amine salts can be acidic. Check the pH of the waste container. If pH < 4, do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).

  • Labeling: clearly state "Contains Oxalates." This informs the waste contractor to avoid mixing with calcium-rich streams during bulk consolidation.

Emergency Response: Spills & Exposure

Immediate Action Required:

  • Skin Contact: The oxalate salt is corrosive.[8][9] Wash immediately with soap and water for 15 minutes. If hydrofluoric acid was not involved, calcium gluconate is not needed, but monitor for signs of hypocalcemia (numbness) if exposure was significant.

  • Spill Cleanup:

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid 1. Avoid Dust (Do not sweep dry) 2. Cover with wet paper towels 3. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Neutralize if pH < 4 3. Scoop into bag LiquidSpill->ActionLiquid Decon Double Bag & Label 'Hazardous Waste Debris' ActionSolid->Decon ActionLiquid->Decon

Figure 2: Workflow for safely managing laboratory spills of amine oxalates.

Cleanup Protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Neutralization (Liquids): If the spill is acidic, neutralize with Sodium Bicarbonate (

    
    ) until bubbling ceases.
    
  • Decontamination: Wipe the area with water. Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas). Use a mild detergent first.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • While 2-(2-Methoxyethoxy)ethanamine is not explicitly P-listed or U-listed, the waste likely exhibits the characteristic of Corrosivity (D002) if the pH is

      
       or 
      
      
      
      .
    • If the waste contains halogenated solvents (DCM), it may carry F-codes (e.g., F002) .

  • Sewer Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, discharging oxalates or corrosive amines is strictly prohibited due to interference with treatment bacteria and pipe scaling.

References

  • PubChem. 2-(2-Methoxyethoxy)ethanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Oxalate (Oxalate Salt Analog). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.